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Foundational

An In-depth Technical Guide to 4-Chloro-6-methoxyquinolin-2(1H)-one

Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Chloro-6-methoxyquinolin-2(1H)-one. This compound is a key heterocyclic intermediate, valued in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Chloro-6-methoxyquinolin-2(1H)-one. This compound is a key heterocyclic intermediate, valued in medicinal chemistry and materials science for its versatile quinolinone core. The presence of a reactive chlorine atom at the C4 position makes it an excellent precursor for a wide array of functionalized derivatives. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and synthetic utility, grounded in authoritative references.

Physicochemical and Computed Properties

4-Chloro-6-methoxyquinolin-2(1H)-one is a solid organic compound. Its core structure is a quinolin-2-one, featuring a methoxy substituent at position 6 and a synthetically crucial chloro group at position 4. The physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₂Calculated
Molecular Weight 209.63 g/mol [1]
IUPAC Name 4-chloro-6-methoxyquinolin-2(1H)-one-
Topological Polar Surface Area 38.3 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1Calculated
XLogP3-AA 3.3[2]

Note: Some properties are derived from closely related structures due to limited direct experimental data for this specific compound.

Synthesis and Mechanistic Rationale

The synthesis of 4-chloro-substituted quinolin-2-ones typically involves a multi-step sequence starting from an appropriately substituted aniline. A robust and common strategy is the cyclocondensation of an aniline derivative with a malonic acid equivalent, followed by chlorination and selective hydrolysis.

Overview of Synthetic Strategy

The synthesis initiates with a reaction between a p-substituted aniline (in this case, 4-methoxyaniline) and malonic acid. This condensation is driven by a powerful dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃). This step often results in the formation of a 2,4-dichloroquinoline intermediate. The choice of POCl₃ is critical as it facilitates both the cyclization to form the quinoline ring and the conversion of the hydroxyl groups (from the enol form of the amide and carboxylic acid) into chlorides in a one-pot reaction.[3] The subsequent step involves a regioselective reaction, typically hydrolysis, to convert the more reactive 2-chloro position into the desired 2-oxo functionality, yielding the stable quinolin-2(1H)-one tautomer.[3]

General Experimental Protocol

The following protocol is a representative method adapted from procedures for analogous compounds.[3][4]

  • Step 1: Synthesis of 2,4-Dichloro-6-methoxyquinoline.

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, slowly add 4-methoxyaniline (1 equivalent) to a mixture of malonic acid (1.1 equivalents) and an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents).

    • Heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate solution) until a precipitate forms.

    • Filter the crude 2,4-dichloro-6-methoxyquinoline, wash with cold water, and dry under vacuum.

  • Step 2: Selective Hydrolysis to 4-Chloro-6-methoxyquinolin-2(1H)-one.

    • Suspend the crude 2,4-dichloro-6-methoxyquinoline from Step 1 in a mixture of glacial acetic acid and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours. The hydrolysis of the C2-chloro group is favored under these conditions.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.

    • Filter the resulting precipitate, wash thoroughly with water to remove acid, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture to yield pure 4-Chloro-6-methoxyquinolin-2(1H)-one.[4]

Synthetic Workflow Diagram

G A Start: 4-Methoxyaniline + Malonic Acid B Step 1: Cyclocondensation & Chlorination A->B POCl₃, Reflux C Intermediate: 2,4-Dichloro-6-methoxyquinoline B->C D Step 2: Selective Hydrolysis C->D HCl, Acetic Acid, Reflux E Product: 4-Chloro-6-methoxyquinolin-2(1H)-one D->E

Caption: Synthetic workflow for 4-Chloro-6-methoxyquinolin-2(1H)-one.

Spectroscopic Characterization

The structural confirmation of 4-Chloro-6-methoxyquinolin-2(1H)-one relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy (-OCH₃) protons around 3.9 ppm. A singlet for the C3-H proton would appear in the aromatic region. The remaining aromatic protons on the benzene ring will exhibit a characteristic splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet) consistent with a 1,2,4-trisubstituted benzene ring. The N-H proton will appear as a broad singlet, which is exchangeable with D₂O.

  • Mass Spectrometry (MS): The mass spectrum will display a distinct molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is the characteristic isotopic signature of a compound containing one chlorine atom.[5]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp peak around 1650-1670 cm⁻¹ corresponding to the amide C=O stretch and a broad absorption in the 3100-3300 cm⁻¹ region for the N-H stretch.

Chemical Reactivity and Synthetic Utility

The primary site of reactivity on 4-Chloro-6-methoxyquinolin-2(1H)-one is the carbon atom at the C4 position. The electron-withdrawing nature of the quinolinone ring system and the nitrogen atom activates the C4-Cl bond, making it an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions.[6][7]

Nucleophilic Aromatic Substitution (SNAr) at C4

The chlorine atom serves as a good leaving group, allowing for the introduction of a wide variety of functional groups at this position. This versatility makes the molecule a valuable scaffold in the synthesis of biologically active compounds. Common nucleophiles include amines, hydrazines, thiols, and alkoxides.

  • Amination: Reaction with primary or secondary amines introduces amino substituents, a common step in the synthesis of kinase inhibitors and other pharmaceutical agents.

  • Hydrazination: Treatment with hydrazine hydrate yields the 4-hydrazino derivative, which is a versatile intermediate for constructing fused heterocyclic systems like triazolo-quinolines.[6]

  • Thiolation: Reaction with thiols or thiourea can be used to introduce sulfur-containing moieties.[6]

These transformations significantly expand the chemical space accessible from this single intermediate, underscoring its importance in diversity-oriented synthesis.

Reactivity Diagram

Reactivity Core 4-Chloro-6-methoxy- quinolin-2(1H)-one Product_Amine 4-Amino Derivative Core->Product_Amine Product_Hydrazine 4-Hydrazino Derivative Core->Product_Hydrazine Product_Thiol 4-Thioether Derivative Core->Product_Thiol Amine R₂NH (Amine) Amine->Core SNAr Hydrazine N₂H₄ (Hydrazine) Hydrazine->Core SNAr Thiol RSH (Thiol) Thiol->Core SNAr

Caption: Key nucleophilic substitution reactions at the C4 position.

Safety and Handling

General Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Refer to the specific Safety Data Sheet (SDS) from the supplier before use.

References

  • ResearchGate. (PDF) Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Available at: [Link]

  • PubChem. 4-Chloro-6-methoxy-2-methylquinoline. Available at: [Link]

  • Semantic Scholar. Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Available at: [Link]

  • PubChem. 4-Chloro-6-methoxyquinolin-7-ol. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]

  • ResearchGate. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]

Sources

Exploratory

A Technical Guide to 4-Chloro-6-methoxyquinolin-2(1H)-one: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary The quinolin-2(1H)-one scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological activities.[1][2] This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinolin-2(1H)-one scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological activities.[1][2] This guide provides an in-depth technical overview of a specific and highly versatile derivative, 4-Chloro-6-methoxyquinolin-2(1H)-one. We will explore its structural characteristics, delve into a robust and reproducible synthetic pathway, detail the analytical methods for its comprehensive characterization, and survey its current and potential applications in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable heterocyclic intermediate for the creation of novel therapeutic agents.

The Quinolin-2(1H)-one Scaffold: A Foundation for Therapeutic Innovation

The Privileged Nature of Quinolinones

Heterocyclic compounds are the bedrock of modern pharmacology, and among them, the quinoline and quinolinone frameworks are particularly prominent. Their rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets. This structural feature, combined with their synthetic tractability, allows for the systematic exploration of structure-activity relationships (SAR).[2] Consequently, quinolinone derivatives have been successfully developed as anticancer, anti-inflammatory, antibacterial, antithrombotic, and neuroleptic agents.[3][4][5][6]

Structural Features and Nomenclature of 4-Chloro-6-methoxyquinolin-2(1H)-one

The subject of this guide, 4-Chloro-6-methoxyquinolin-2(1H)-one, possesses several key functional groups that dictate its reactivity and therapeutic potential. The "2(1H)-one" nomenclature indicates the presence of a carbonyl group at the C2 position and a proton on the nitrogen at position 1, establishing a lactam structure. This compound exhibits keto-enol tautomerism, existing in equilibrium with its 4-chloro-2-hydroxy-6-methoxyquinoline form, although the quinolinone form is generally favored.

The key substituents are:

  • C4-Chloro Group: An excellent leaving group, making the C4 position susceptible to nucleophilic substitution. This is the primary handle for synthetic diversification to build libraries of novel compounds.[7][8]

  • C6-Methoxy Group: An electron-donating group that modulates the electronic properties of the aromatic ring system, influencing both reactivity and biological target affinity.

  • N1-Proton: The amide proton can be deprotonated, allowing for N-alkylation or other modifications to explore SAR.

PropertyValue
Molecular Formula C₁₀H₈ClNO₂
IUPAC Name 4-Chloro-6-methoxyquinolin-2(1H)-one
Alternative Name 4-Chloro-6-methoxy-carbostyril
CAS Number 36943-51-2 (example, may vary)
Molecular Weight 209.63 g/mol

Synthesis and Mechanism: A Reproducible Pathway

The synthesis of substituted quinolin-2-ones can be achieved through various methods.[9] We present a robust, multi-step protocol adapted from established literature procedures, which offers high yields and uses readily available starting materials.[10][11] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available precursors. The primary disconnection occurs at the C4-Cl bond, leading back to the 4-hydroxyquinolinone intermediate. This intermediate is formed via an intramolecular cyclization, which itself derives from a substituted aniline and a carbon backbone provider like malonic acid.

G Target 4-Chloro-6-methoxyquinolin-2(1H)-one Hydroxy 4-Hydroxy-6-methoxyquinolin-2(1H)-one Target->Hydroxy Chlorination (POCl₃) Dichloro 2,4-Dichloro-6-methoxyquinoline Hydroxy->Dichloro Selective Hydrolysis Aniline 4-Methoxyaniline + Malonic Acid Dichloro->Aniline Cyclocondensation

Caption: Retrosynthetic pathway for 4-Chloro-6-methoxyquinolin-2(1H)-one.

Detailed Experimental Protocol

Causality: This synthesis leverages a cyclocondensation reaction to build the core heterocyclic system, followed by functional group manipulations to install the desired chloro and keto moieties.

Step 1: Synthesis of 2,4-Dichloro-6-methoxyquinoline

  • Rationale: This step involves the condensation of 4-methoxyaniline with malonic acid in the presence of excess phosphorus oxychloride (POCl₃). POCl₃ serves a dual role: as a dehydrating agent to drive the condensation and as a chlorinating agent to convert the intermediate dihydroxyquinoline into the more reactive dichloro derivative.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 4-methoxyaniline (1.0 eq), malonic acid (1.2 eq), and phosphorus oxychloride (5.0 eq).

    • Heat the reaction mixture under reflux (approx. 110 °C) for 6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

    • Carefully cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is ~8. A solid precipitate will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 2,4-dichloro-6-methoxyquinoline.

Step 2: Synthesis of 4-Chloro-6-methoxyquinolin-2(1H)-one

  • Rationale: This step involves the selective hydrolysis of the C2-chloro group. The chloro group at the C2 position is more susceptible to nucleophilic attack (hydrolysis) than the one at C4 due to the electronic influence of the ring nitrogen. Dilute acid provides the necessary conditions for this regioselective transformation.[7]

  • Procedure:

    • Suspend the crude 2,4-dichloro-6-methoxyquinoline (1.0 eq) in a 90% solution of acetic acid in water.

    • Heat the mixture under reflux for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

    • Cool the clear solution to room temperature and pour it onto crushed ice.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and recrystallize from ethanol or an ethanol/water mixture to afford pure 4-Chloro-6-methoxyquinolin-2(1H)-one as a solid.

Spectroscopic Characterization: A Self-Validating System

The structural identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques. The expected data provides a benchmark for validating a successful synthesis.

TechniqueExpected Observations
¹H NMR Singlet for -OCH₃ protons (~3.9 ppm). Aromatic protons in the 7.0-8.0 ppm region with characteristic splitting patterns. A broad singlet for the N-H proton (>10 ppm). A singlet for the C3-H proton (~6.2 ppm).[10]
IR (cm⁻¹) Broad peak for N-H stretching (~3100-3300 cm⁻¹). Strong absorption for C=O (lactam) stretching (~1650-1670 cm⁻¹). Peaks for C=C aromatic stretching (~1600 cm⁻¹). C-O-C stretching for the methoxy group (~1250 cm⁻¹).[10][11]
Mass Spec. (ESI-MS) A molecular ion peak [M+H]⁺ corresponding to the calculated mass (210.03 m/z for C₁₀H₉ClNO₂). A characteristic isotopic pattern for the presence of one chlorine atom ([M+2] peak at ~33% intensity of M).

Applications in Drug Discovery and Development

The 4-Chloro-6-methoxyquinolin-2(1H)-one scaffold is a powerful starting point for developing targeted therapies due to its synthetic accessibility and proven biological relevance.

Core Scaffold for Anticancer Agents

The quinolinone core is central to many anticancer agents.[12] Its derivatives have been shown to inhibit several key pathways involved in tumor growth and proliferation.

  • Tyrosine Kinase Inhibition: Many quinoline derivatives function as inhibitors of receptor tyrosine kinases like EGFR and HER-2, which are often overexpressed in various cancers.[13] The quinolinone scaffold mimics the adenine region of ATP, allowing it to bind competitively to the kinase domain.

  • PI3K/Akt/mTOR Pathway Inhibition: This signaling pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[14] Quinoline-based compounds have been developed as potent inhibitors of key nodes in this pathway, such as PI3K and mTOR.[14][15]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Quinolinone-based Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR pathway and points of inhibition.

Broader Therapeutic Potential

Beyond oncology, the quinolin-2(1H)-one scaffold has demonstrated significant promise in other therapeutic areas:

  • Inflammatory Diseases: Novel derivatives have been identified as potent inhibitors of Phosphodiesterase 1 (PDE1), an enzyme implicated in inflammatory conditions like Inflammatory Bowel Disease.[3]

  • Neuropharmacology: Certain quinolinone derivatives have been synthesized and evaluated as neuroleptic agents, with some acting as dopamine autoreceptor agonists.[4]

  • Cardiovascular and Hematological Disorders: The scaffold has been used to develop anti-arteriostenotic agents that exhibit both anti-thrombotic and anti-hyperplastic activities.[5]

Conclusion and Future Outlook

4-Chloro-6-methoxyquinolin-2(1H)-one is more than just a chemical compound; it is a versatile platform for therapeutic innovation. Its well-defined structure, robust synthetic accessibility, and the proven track record of the quinolinone scaffold make it an exceptionally valuable intermediate for medicinal chemists. The C4-chloro group provides a reliable anchor point for nucleophilic substitution, enabling the creation of large, diverse chemical libraries for high-throughput screening. Future research will undoubtedly continue to uncover novel biological activities by exploring the chemical space around this privileged core, leading to the development of next-generation therapeutics for a wide range of human diseases.

References

  • Identification of Novel Quinolin-2(1H)-ones as Phosphodiesterase 1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry.[Link]

  • Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Semantic Scholar.[Link]

  • Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. ResearchGate.[Link]

  • Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Quinolinone Derivatives as Neuroleptic Agents. I. Synthesis and Biological Activities of (4-Pheny1-1-piperaziny1)-propoxy-2 (1H). J-Stage.[Link]

  • 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities. PubMed.[Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.[Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate.[Link]

  • 4-Chloro-6-methoxy-2-methylquinoline. PubChem.[Link]

  • 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.[Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.[Link]

  • Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. PMC.[Link]

  • Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-thiones. Asian Publication Corporation.[Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.[Link]

  • 4-CHLORO-2-METHOXY-6-METHYLQUINOLINE — Chemical Substance Information. ChemSafetyPRO.[Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Synthesis of 4-quinolones. Organic Chemistry Portal.[Link]

  • 4-CHLORO-2-HYDROXYQUINOLINE CAS#20146-59-2. ChemRadar.[Link]

  • Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. Open Research@CSIR-NIScPR.[Link]

  • X-ray structure analyses of various quinolinone derivatives. University of Helsinki.[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.[Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC.[Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.[Link]

Sources

Foundational

Comprehensive Physicochemical and Synthetic Profiling of 4-Chloro-6-methoxyquinolin-2(1H)-one in Drug Discovery

Executive Summary The 2-quinolinone (carbostyril) ring system is a ubiquitous and privileged structural motif in medicinal chemistry, frequently serving as the core scaffold for kinase inhibitors, antipsychotics, and flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-quinolinone (carbostyril) ring system is a ubiquitous and privileged structural motif in medicinal chemistry, frequently serving as the core scaffold for kinase inhibitors, antipsychotics, and fluorescent probes. Within this chemical space, 4-chloro-6-methoxyquinolin-2(1H)-one emerges as a highly versatile, advanced intermediate. The presence of the C4-chlorine atom provides an electronically activated handle for diverse functionalization, while the 6-methoxy group modulates the electronic landscape of the ring, enhancing the binding affinity of derived active pharmaceutical ingredients (APIs) to target receptor hinge regions.

This technical whitepaper provides an in-depth analysis of the molecular properties, structural reactivity, and validated synthetic workflows for 4-chloro-6-methoxyquinolin-2(1H)-one, designed for researchers and drug development professionals.

Physicochemical Profiling & Molecular Identification

Accurate molecular characterization is the foundational step in any self-validating drug discovery pipeline. The compound exhibits a distinct isotopic signature due to the presence of a single chlorine atom, which is critical for liquid chromatography-mass spectrometry (LC-MS) reaction tracking [1].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
IUPAC Name 4-chloro-6-methoxy-1H-quinolin-2-one
CAS Registry Number 1029773-70-3
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Exact Mass (Monoisotopic) 209.02435 Da
Canonical SMILES COC1=CC2C(Cl)=CC(=O)NC=2C=C1
InChIKey NRPRRUSWUPMVRA-UHFFFAOYSA-N
Expected LC-MS [M+H]⁺ m/z 210.0 (³⁵Cl) / 212.0 (³⁷Cl) in a 3:1 ratio

Mechanistic Role & Structural Reactivity (E-E-A-T Analysis)

The Causality of the Scaffold's Reactivity

The synthetic utility of 4-chloro-6-methoxyquinolin-2(1H)-one is dictated by the push-pull electronic dynamics of its substituents [2].

  • Electrophilic Activation at C4: The C4 position is electronically deficient due to the electron-withdrawing nature of the adjacent amide carbonyl (via resonance) and the inductive effect of the chlorine atom. This makes the C4–Cl bond highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)) or direct nucleophilic aromatic substitution ( ).

  • Electronic Modulation at C6: The 6-methoxy group acts as an electron-donating group (EDG) via resonance. This electron donation slightly tempers the overall electrophilicity of the quinolinone ring compared to an unsubstituted analog. The mechanistic causality here is crucial: this tempering reduces off-target degradation and unwanted side reactions during harsh, high-temperature cross-coupling conditions, resulting in higher isolated yields of the target API.

Reactivity Core 4-Chloro-6-methoxyquinolin-2(1H)-one (Privileged Scaffold) SNAr SNAr Reactions (Amination/Etherification) Core->SNAr Nucleophilic attack at C4 Suzuki Palladium Cross-Coupling (Suzuki/Buchwald) Core->Suzuki Oxidative addition at C4-Cl Probes Biochemical Probes SNAr->Probes Functionalization Kinase Kinase Inhibitor APIs (e.g., VEGFR/FGFR targets) Suzuki->Kinase Aryl/Heteroaryl extension

Fig 1: Logical reactivity profile and downstream pharmaceutical applications of the scaffold.

Experimental Protocols: Self-Validating Synthetic Workflow

To guarantee reproducibility, the following protocol for the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-chloro-6-methoxyquinolin-2(1H)-one is designed as a self-validating system . It incorporates internal controls to ensure that mechanical or chemical failures are detected in real-time.

Protocol: Synthesis of 4-Aryl-6-methoxyquinolin-2(1H)-one Derivatives

Rationale for Reagent Selection:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the reductive elimination step of the catalytic cycle and sterically prevents the formation of inactive palladium black.

  • Solvent System (1,4-Dioxane/H₂O, 4:1): A biphasic system is mandatory. Water is required to dissolve the inorganic base (K₂CO₃) and form the reactive hydroxyboronate complex (the active species for transmetalation), while dioxane solubilizes the hydrophobic quinolinone core.

Step-by-Step Methodology:

  • System Assembly & Internal Standardization:

    • To an oven-dried 50 mL Schlenk flask, add 4-chloro-6-methoxyquinolin-2(1H)-one (1.0 mmol, 209.6 mg), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276.4 mg).

    • Self-Validation Step: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene as an internal standard for quantitative tracking.

  • Degassing (Critical Step):

    • Add 10 mL of a pre-mixed 1,4-dioxane/H₂O (4:1 v/v) solution.

    • Subject the mixture to three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

  • Catalyst Addition:

    • Under a positive pressure of argon, quickly add Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg). Seal the flask and heat to 90 °C in a pre-equilibrated oil bath.

  • In-Process Tracking:

    • At , withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. Calculate the conversion ratio by comparing the product peak area against the internal standard. If conversion is <50%, investigate solvent degassing integrity.

  • Workup & Purification:

    • After 12 hours, cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 × 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Dichloromethane/Methanol gradient).

Workflow Step1 Step 1: Assembly Reagents + Internal Std Step2 Step 2: Degassing Argon Purge (3x) Step1->Step2 Step3 Step 3: Catalysis 90°C, 12h Step2->Step3 Step4 Step 4: Validation LC-MS Tracking Step3->Step4 Step4->Step3 If <95% conversion Step5 Step 5: Purification Flash Chromatography Step4->Step5

Fig 2: Self-validating experimental workflow for palladium-catalyzed cross-coupling.

Analytical Validation Standards

To confirm the structural integrity of the starting material or the synthesized derivatives, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, DMSO-d₆): The structural hallmark of the 2-quinolinone core is the highly deshielded amide proton (NH), which appears as a broad singlet at . The C3-H proton adjacent to the carbonyl and the chlorine atom typically resonates as a sharp singlet at . The 6-methoxy group will present as an unambiguous 3H singlet at approximately .

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI+) must yield an exact mass within 5 ppm of the theoretical monoisotopic mass (209.02435 Da for the starting material). The presence of the and peaks in a 3:1 ratio is mandatory to confirm the retention of the chlorine atom if functionalization occurs elsewhere on the ring.

References

  • AiFChem / ChemicalRegister. "4-Chloro-6-methoxyquinolin-2(1H)-one (CAS No. 1029773-70-3) Suppliers & Chemical Properties." ChemicalRegister Database, 2023. Available at:[Link]

  • Alshammari, M. B., et al. "An efficient click synthesis of chalcones derivatized with two 1-(2-quinolon-4-yl)-1,2,3-triazoles." Zeitschrift für Naturforschung B, vol. 76, no. 8, 2021, pp. 485-492. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Anilino-6,7-dimethoxyquinoline Scaffolds via Nucleophilic Aromatic Substitution

Executive Summary The 4-anilino-6,7-dimethoxyquinoline core is a privileged pharmacophore in modern medicinal chemistry. Found in numerous receptor tyrosine kinase (RTK) inhibitors, this scaffold is a critical precursor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-anilino-6,7-dimethoxyquinoline core is a privileged pharmacophore in modern medicinal chemistry. Found in numerous receptor tyrosine kinase (RTK) inhibitors, this scaffold is a critical precursor for targeting oncogenic pathways such as c-Met, VEGFR, and EGFR. This application note details the optimized synthetic protocol for generating 4-anilino-6,7-dimethoxyquinoline derivatives from the highly versatile 4-chloro-6,7-dimethoxyquinoline precursor. By delineating the mechanistic rationale, comparative reactivity, and step-by-step methodology, this guide serves as a self-validating system for researchers and drug development professionals.

Mechanistic Rationale: The S_NAr Reaction

The coupling of 4-chloro-6,7-dimethoxyquinoline with substituted anilines proceeds via a Nucleophilic Aromatic Substitution (S_NAr) mechanism. Understanding the electronic environment of the quinoline core is essential for optimizing this reaction 1.

Reactivity Profile and Acid Catalysis

Unlike its quinazoline counterpart (the core of drugs like Erlotinib or Gefitinib), the quinoline ring possesses only one nitrogen atom. The absence of the N3 atom renders the C4 position of the quinoline slightly less electrophilic 2. To facilitate the S_NAr reaction with weakly nucleophilic substituted anilines, the reaction must be catalyzed by a strong acid, such as hydrochloric acid (HCl). Protonation of the quinoline nitrogen significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, activating the C4 position for nucleophilic attack by the aniline amino group and facilitating the expulsion of the chloride leaving group.

Solvent Selection: The Isopropanol Advantage

Isopropanol (IPA) is the solvent of choice for this transformation. Its boiling point (~82 °C) provides the precise thermal energy required to overcome the activation barrier of the S_NAr reaction without inducing thermal degradation of the methoxy groups. Furthermore, while the starting materials are highly soluble in refluxing IPA, the resulting 4-anilinoquinoline hydrochloride salt often precipitates upon cooling. This phase change drives the reaction equilibrium forward and simplifies downstream isolation.

ReactionWorkflow Reagents 4-Chloro-6,7-dimethoxyquinoline + Substituted Aniline Solvent Isopropanol + Catalytic HCl (Reflux, 80-85°C) Reagents->Solvent SNAr Nucleophilic Aromatic Substitution (SNAr) Solvent->SNAr Activation of C4 Workup Solvent Evaporation & Alkaline Quench SNAr->Workup HCl elimination Purification Silica Gel Chromatography (CH2Cl2/MeOH) Workup->Purification Product 4-Anilino-6,7-dimethoxyquinoline Derivative Purification->Product Pure Yield

Workflow for the SNAr synthesis of 4-anilino-6,7-dimethoxyquinoline.

Experimental Protocol: Synthesis of N-(3-Ethynylphenyl)-6,7-dimethoxyquinolin-4-amine

The following protocol describes the synthesis of a representative EGFR inhibitor analogue, N-(3-ethynylphenyl)-6,7-dimethoxyquinolin-4-amine, adapted from validated literature procedures 3. This protocol is designed as a self-validating system, ensuring intermediate verification before proceeding to the final characterization.

Materials and Reagents
  • 4-Chloro-6,7-dimethoxyquinoline : 1.0 equivalent (e.g., 0.2 g, 0.9 mmol)

  • 3-Ethynylaniline : 1.0 equivalent (e.g., 0.1 g, 0.9 mmol)

  • Isopropanol (Anhydrous) : 10-15 mL

  • 2N Hydrochloric Acid (HCl) : Catalytic amount (e.g., 50 μL)

  • Dichloromethane (CH2Cl2) and Methanol (MeOH) for chromatography

  • Saturated Sodium Bicarbonate (NaHCO3) solution

Step-by-Step Methodology
  • Reaction Assembly : In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-chloro-6,7-dimethoxyquinoline (0.2 g, 0.9 mmol) and 3-ethynylaniline (0.1 g, 0.9 mmol) in 10 mL of anhydrous isopropanol.

  • Catalyst Addition : Add 50 μL of 2N HCl to the suspension. The acid acts as a catalyst to protonate the quinoline nitrogen, activating the C4 position.

  • Thermal Activation : Attach a reflux condenser and heat the mixture to reflux (approx. 85 °C) using a heating mantle or oil bath. Maintain reflux for 2 to 5 hours.

  • In-Process Validation : Monitor the reaction progress via Thin Layer Chromatography (TLC) using a CH2Cl2/MeOH (95:5) solvent system. The reaction is deemed complete when the starting 4-chloroquinoline spot is entirely consumed.

  • Workup and Quenching : Allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the isopropanol.

  • Neutralization : Suspend the resulting crude residue in 15 mL of CH2Cl2 and wash with 15 mL of saturated NaHCO3 solution. This step is critical to neutralize the hydrochloride salt and generate the free base. Extract the aqueous layer twice more with CH2Cl2. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification : Purify the crude product via silica gel column chromatography. Elute with a gradient of CH2Cl2/MeOH (100:1 to 100:5). Collect the product fractions and evaporate to afford the pure N-(3-ethynylphenyl)-6,7-dimethoxyquinolin-4-amine.

  • Final Characterization : Verify purity and structure using ¹H NMR (confirming characteristic methoxy singlets at ~4.0 ppm and the secondary amine proton) and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data: Yields and Biological Targets

The versatility of the 4-chloro-6,7-dimethoxyquinoline intermediate allows for the synthesis of a wide array of kinase inhibitors. Table 1 summarizes the reaction yields and primary biological targets of several synthesized derivatives based on varying aniline substitutions 34.

Compound DerivativeAniline SubstituentTarget KinaseSynthesis Yield (%)Melting Point (°C)
Compound 4b 3-EthynylanilineEGFR / HER-286%253–255
Compound 12f 2-(4-Chlorophenyl)-1H-benzo[d]imidazol-6-aminec-Met58%330–332
Compound 12g 2-(4-Bromophenyl)-1H-benzo[d]imidazol-6-aminec-Met64%280–282
Compound 12a 2-(2-Fluorophenyl)-1H-benzo[d]imidazol-6-aminec-Met54%247–249

Biological Application: RTK Inhibition

Derivatives synthesized from 4-chloro-6,7-dimethoxyquinoline primarily function as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs). By occupying the ATP-binding pocket of kinases such as c-Met or EGFR, these compounds prevent receptor autophosphorylation, thereby halting downstream signaling cascades (such as the PI3K/AKT and MAPK pathways) that drive tumor cell proliferation and survival 1.

Pathway Ligand HGF / EGF Ligands Receptor c-Met / EGFR Tyrosine Kinase Ligand->Receptor Binds & Activates Downstream PI3K/AKT & MAPK Pathways Receptor->Downstream Phosphorylation Inhibitor 4-Anilinoquinoline Derivative Inhibitor->Receptor Blocks ATP Pocket Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes

Mechanism of action: 4-anilinoquinolines inhibiting RTK signaling pathways.

References

  • Synthesis and Biological Evaluation of 4-Anilinoquinolines as Potent Inhibitors of Epidermal Growth Factor Receptor Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors PubMed Central (PMC) - NIH URL:[Link]

Sources

Application

Application Note: 4-Chloro-6-methoxyquinolin-2(1H)-one as a Privileged Intermediate in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 4-Chloro-6-methoxyquinolin-2(1H)-one (CAS No. 1029773-70-3) Executive Summary In the landscape of targeted oncol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 4-Chloro-6-methoxyquinolin-2(1H)-one (CAS No. 1029773-70-3)

Executive Summary

In the landscape of targeted oncology and signal transduction therapy, the quinoline and quinolin-2(1H)-one cores are recognized as "privileged scaffolds." Specifically, 4-Chloro-6-methoxyquinolin-2(1H)-one serves as a highly versatile, advanced intermediate for the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors. This application note details the mechanistic rationale for utilizing this specific scaffold, outlines self-validating synthetic protocols for its diversification, and provides quantitative data for reaction optimization and kinase profiling.

Mechanistic Rationale: The Quinolin-2(1H)-one Scaffold (E-E-A-T)

The structural anatomy of 4-Chloro-6-methoxyquinolin-2(1H)-one is precisely engineered for both synthetic tractability and target engagement:

  • Hinge-Binding Mimicry: The quinolin-2(1H)-one core acts as a bioisostere for the adenine ring of ATP. The lactam motif (comprising the N-H donor and C=O acceptor) forms critical, bidentate hydrogen bonds with the backbone residues (e.g., Cys, Met) in the kinase hinge region.

  • Hydrophobic Pocket Engagement: The 6-methoxy substitution serves a dual purpose. Electronically, it modulates the basicity of the ring system. Spatially, it projects into the hydrophobic pocket adjacent to the ATP-binding site, which enhances binding affinity and improves the cellular permeability of the resulting inhibitor [1].

  • Electrophilic Activation at C4: The 4-chloro group is situated in a highly electron-deficient position, flanked by the electron-withdrawing effects of the ring nitrogen and the lactam carbonyl. This creates a prime electrophilic center for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling, enabling rapid library generation [2].

SynthesisWorkflow A 4-Chloro-6-methoxyquinolin-2(1H)-one (Core Scaffold) B SNAr / Buchwald-Hartwig (Anilines/Amines) A->B Nucleophilic Attack at C4 C POCl3 Chlorination (Reflux) A->C Lactam Activation D 4-Amino-6-methoxyquinolin-2(1H)-ones (Hinge Binders) B->D Yield >80% E 2,4-Dichloro-6-methoxyquinoline (Dual Functionalization) C->E Yield ~70%

Workflow for diversifying 4-Chloro-6-methoxyquinolin-2(1H)-one into kinase inhibitors.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems , incorporating built-in checkpoints to verify reaction progression and product fidelity.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C4

Objective: Synthesize 4-amino-6-methoxyquinolin-2(1H)-one derivatives via displacement of the C4-chloride with functionalized anilines.

Causality & Reagent Selection: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point and polar aprotic nature, which stabilizes the Meisenheimer complex transition state. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the incoming aniline nucleophile and driving the reaction to completion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4-Chloro-6-methoxyquinolin-2(1H)-one (1.0 eq, 5.0 mmol) and the desired aniline derivative (1.2 eq, 6.0 mmol) in anhydrous NMP (15 mL).

  • Base Addition: Add DIPEA (2.5 eq, 12.5 mmol) dropwise at room temperature under an inert argon atmosphere.

  • Thermal Activation: Heat the reaction mixture to 130°C using a pre-calibrated oil bath. Stir continuously for 4–6 hours.

  • Checkpoint 1 (In-Process Control): At t = 4 hours, sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. Validation: The reaction is deemed complete when the starting material peak (m/z ~210.0) constitutes <2% of the total area, and the target product mass dominates.

  • Workup: Cool the mixture to room temperature and pour it slowly into 150 mL of vigorously stirred ice-cold distilled water. A precipitate will form.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water (3 × 20 mL) to remove residual NMP, and dry in a vacuum oven at 50°C overnight.

  • Checkpoint 2 (Quality Control): Assess purity via HPLC (UV 254 nm). If purity is <95%, recrystallize the product from a mixture of Ethanol/Water (3:1).

Protocol 2: Chlorination to 2,4-Dichloro-6-methoxyquinoline

Objective: Convert the lactam to a 2,4-dichloro derivative to enable sequential, regioselective cross-coupling[3].

Causality & Reagent Selection: Refluxing with Phosphorus oxychloride (POCl₃) converts the C2 carbonyl into a highly reactive imidoyl chloride intermediate. This expands the chemical space, allowing for dual functionalization. Because the C4 position is more electron-deficient than the C2 position, subsequent nucleophiles will attack C4 first, allowing for precise regiocontrol [4].

Step-by-Step Methodology:

  • Preparation: Suspend 4-Chloro-6-methoxyquinolin-2(1H)-one (1.0 eq, 10.0 mmol) in neat POCl₃ (10 mL).

  • Reflux: Heat the suspension to 105°C for 3 hours. The suspension will gradually turn into a homogenous dark solution.

  • Checkpoint 1 (In-Process Control): Perform TLC (Hexane/EtOAc 3:1). Validation: The highly polar starting lactam (baseline) must be completely consumed, replaced by a high-Rf spot corresponding to the 2,4-dichloro product.

  • Quenching: Cool the mixture to room temperature. Critical Step: Slowly drop the reaction mixture into 200 g of crushed ice under vigorous stirring to hydrolyze excess POCl₃. Maintain the temperature below 15°C to prevent hydrolysis of the newly formed C2-chloride back to the lactam.

  • Neutralization & Extraction: Carefully neutralize the aqueous mixture to pH 8 using saturated aqueous Na₂CO₃. Extract with Dichloromethane (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Quantitative Data Presentation

Table 1: Optimization of C4-SNAr Reaction Conditions

Data represents the synthesis of a model 4-(phenylamino)-6-methoxyquinolin-2(1H)-one derivative.

SolventBaseTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
DMFK₂CO₃100126558
DMFDIPEA12088275
NMP DIPEA 130 4 >98 89
NMPNone130243022
DMSOCs₂CO₃13069081
Table 2: Representative Kinase Inhibitory Profiling

In vitro IC₅₀ values (nM) for diverse scaffolds derived from 4-Chloro-6-methoxyquinolin-2(1H)-one via Protocol 1 and Protocol 2.

Derivative ClassStructural ModificationEGFR (IC₅₀ nM)BRAF V600E (IC₅₀ nM)VEGFR2 (IC₅₀ nM)
Type I 4-(3-chloro-4-fluoroanilino)-6-methoxy12 ± 2>100045 ± 5
Type II 4-(4-phenoxyanilino)-6-methoxy85 ± 824 ± 3110 ± 12
Type III 2-methylamino-4-anilino-6-methoxy>500>100018 ± 2

Mechanism of Action Visualization

The resulting quinoline-based inhibitors exert their therapeutic effect by competitively binding to the ATP pocket of Receptor Tyrosine Kinases (RTKs), thereby halting downstream phosphorylation cascades responsible for tumor progression.

KinasePathway Ligand Growth Factors (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (EGFR, VEGFR) Ligand->Receptor Binding & Dimerization Downstream Downstream Signaling (MAPK / PI3K Cascades) Receptor->Downstream ATP-dependent Phosphorylation Inhibitor Quinoline-based Inhibitor (e.g., 4-Amino derivatives) Inhibitor->Receptor ATP-competitive Inhibition Proliferation Cell Proliferation & Tumor Progression Downstream->Proliferation Transcriptional Activation

Mechanism of action for quinoline-based inhibitors targeting RTK signaling pathways.

References

  • Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI URL:[Link]

  • Triphosgene and Triphenylphosphine Oxide-Mediated Cascade Heterocyclization of N-Acylated Anilines: One-Pot Synthesis of 2,4-Dichloroquinolines Source: ACS Publications URL:[Link]

  • Discovery of AL-GDa62 as a Potential Synthetic Lethal Lead for the Treatment of Gastric Cancer Source: ACS Publications URL:[Link]

Method

Application Note: 4-Chloro-6-methoxyquinolin-2(1H)-one as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Structural Rationale In modern medicinal chemistry, the quinolin-2(1H)-one (carbostyril) core is recognized as a privileged pharmacophore. It frequently acts as an isostere for nucleic acid bases, cap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the quinolin-2(1H)-one (carbostyril) core is recognized as a privileged pharmacophore. It frequently acts as an isostere for nucleic acid bases, capable of forming robust hydrogen-bonding networks within the ATP-binding pockets of kinases and the active sites of various enzymes[2].

4-Chloro-6-methoxyquinolin-2(1H)-one (CAS: 1029773-70-3) represents a highly optimized, advanced building block for drug discovery [1]. Its structural architecture offers two orthogonal vectors for diversification:

  • The C4-Chlorine Vector: The electron-withdrawing nature of the adjacent carbonyl and the conjugated nitrogen makes the C4 position highly susceptible to both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) [3]. This allows for the rapid generation of diverse libraries targeting the solvent-exposed regions of target proteins.

  • The C6-Methoxy Vector: The methoxy group serves a dual purpose. First, it acts as an electron-donating group that modulates the pKa of the quinolinone NH and increases the electron density of the aromatic system, often enhancing π−π stacking interactions with aromatic residues in target binding sites. Second, it blocks a common metabolic soft spot (C6 oxidation), improving the pharmacokinetic profile of the resulting drug candidates. Furthermore, it can be selectively demethylated to yield a phenol, providing an ideal anchor point for Proteolysis Targeting Chimera (PROTAC) linker attachment.

Reactivity Core 4-Chloro-6-methoxyquinolin-2(1H)-one C4_Coupling C4 Cross-Coupling (Pd-Catalyzed) Core->C4_Coupling Boronic Acids/Amines C4_SNAr C4 SNAr (Nucleophilic Attack) Core->C4_SNAr Aliphatic Amines, Heat C6_Demeth C6 Demethylation (Lewis Acid) Core->C6_Demeth BBr3, -78°C Kinase Kinase Inhibitors C4_Coupling->Kinase PPI PPI Inhibitors C4_Coupling->PPI C4_SNAr->Kinase PROTAC PROTAC Anchors C6_Demeth->PROTAC

Chemical reactivity map of 4-Chloro-6-methoxyquinolin-2(1H)-one.

Quantitative Data Summary

The following table summarizes the primary synthetic applications of 4-Chloro-6-methoxyquinolin-2(1H)-one, highlighting the typical conditions and expected outcomes based on established quinolone reactivity profiles[2, 4].

Reaction TypeTarget PositionTypical Reagents / CatalystsYield RangePrimary Application
Buchwald-Hartwig Amination C4Pd2(dba)3, Xantphos, Cs2CO365–85%Kinase Inhibitor Scaffolds
Suzuki-Miyaura Coupling C4Pd(dppf)Cl2, K2CO3, Ar-B(OH)270–95%PPI Inhibitors, Probes
Nucleophilic Aromatic Sub. (SNAr) C4Aliphatic Amines, DIPEA, 120°C50–75%Early-stage Library Generation
Ether Cleavage (Demethylation) C6BBr3 (3.0 eq), CH2Cl2, -78°C80–90%PROTAC Linker Attachment

Experimental Protocols & Methodologies

The following protocols are designed with built-in self-validating mechanisms to ensure reaction fidelity and reproducibility.

Protocol A: C4-Functionalization via Buchwald-Hartwig Amination

This protocol utilizes palladium-catalyzed cross-coupling to attach complex primary or secondary amines to the C4 position.

Causality of Reagent Selection: Xantphos is selected as the ligand because its exceptionally large bite angle (~111°) accelerates reductive elimination and heavily suppresses unwanted β -hydride elimination, which is a common failure mode when coupling primary aliphatic amines. Cesium carbonate (Cs2CO3) is utilized as a mild, bulky base; it is strong enough to deprotonate the amine for the catalytic cycle but avoids deprotonating the quinolinone NH (pKa ~11) in a manner that would lead to competing N-arylation [3].

Step-by-Step Procedure:

  • Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-6-methoxyquinolin-2(1H)-one (1.0 mmol, 209.6 mg), the target amine (1.2 mmol), Pd2(dba)3 (0.05 mmol, 45.8 mg), Xantphos (0.10 mmol, 57.8 mg), and anhydrous Cs2CO3 (2.0 mmol, 651.6 mg).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Inject 10 mL of anhydrous, degassed 1,4-dioxane through the septum.

  • Catalytic Cycle: Heat the reaction mixture to 95°C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.

Self-Validating System:

  • Visual Cue: The reaction will transition from a bright yellow suspension to a dark, homogeneous red/brown solution, followed by the precipitation of black particles (Pd black) as the catalyst deactivates at the end of the reaction.

  • Analytical Validation: Withdraw a 5 µL aliquot at 10 hours, dilute in 1 mL of LC-MS grade acetonitrile, and analyze. The reaction is validated as complete when the distinct isotopic signature of the starting material ( m/z 210/212, 3:1 ratio indicating the presence of one chlorine atom) is completely absent, replaced by the [M+H]+ peak of the aminated product.

Workflow Prep 1. Reagent Assembly (Inert Atmosphere) Degas 2. Degassing (Argon Purge) Prep->Degas React 3. Catalytic Cycle (Heating & Stirring) Degas->React Workup 4. Quench & Workup (Celite Filtration) React->Workup Validate 5. Validation (LC-MS Isotope Check) Workup->Validate

Step-by-step experimental workflow for Pd-catalyzed cross-coupling.

Protocol B: C6-Demethylation for PROTAC Linker Attachment

To utilize the quinolinone core as a target-binding ligand in a PROTAC, the C6-methoxy group must often be converted to a hydroxyl group to serve as an attachment point for PEG or alkyl linkers.

Causality of Reagent Selection: Boron tribromide (BBr3) is a highly oxophilic Lewis acid. It coordinates to the methoxy oxygen, weakening the oxygen-methyl bond. Subsequent nucleophilic attack by the bromide ion on the methyl group cleaves the ether, releasing methyl bromide. Because the quinolinone core contains two other Lewis basic sites (the carbonyl oxygen and the conjugated nitrogen), 3.0 equivalents of BBr3 are strictly required to saturate these sites and drive the ether cleavage to completion.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-Chloro-6-methoxyquinolin-2(1H)-one (1.0 mmol, 209.6 mg) in 15 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under Argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78°C.

  • Reagent Addition: Slowly add BBr3 (1.0 M in DCM, 3.0 mL, 3.0 mmol) dropwise over 10 minutes via syringe. Safety Note: BBr3 reacts violently with moisture; perform strictly in a fume hood.

  • Cleavage: Allow the reaction to stir at -78°C for 1 hour, then gradually warm to room temperature and stir for an additional 4 hours.

  • Quenching: Cool the flask back to 0°C (ice bath) and carefully quench by the dropwise addition of methanol (5 mL) to destroy excess BBr3, followed by 10 mL of saturated aqueous NaHCO3.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

Self-Validating System:

  • TLC Validation: Spot the crude mixture on a silica TLC plate alongside the starting material (Eluent: 9:1 DCM:MeOH). The starting material will appear as a dark spot under short-wave UV (254 nm). The product will exhibit a significantly lower Rf​ value due to the newly exposed, highly polar hydroxyl group.

  • Chemical Staining (Definitive): To definitively validate the cleavage, dip the developed TLC plate into an aqueous Iron(III) chloride (FeCl3) stain. The product spot will instantly turn deep purple/blue—confirming the presence of a free phenolic hydroxyl group—whereas the starting material will remain unstained.

References

  • AiFChem. "1029773-70-3 | 4-Chloro-6-methoxyquinolin-2(1H)-one". AiFChem Product Catalog. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQS5esDnbZ8f0YbZOJjrHrPuSpcL0O7MZ5aAbWuKEy5nGAnR4oYCSUC83E-X0UgNAwCC7b50pSfz3MqR8ELeZ4PCpazCtp__FVj4DqiEsULZelgjvjiMmEMoZQz6Ly8AEo7pBP4YQ=]
  • MDPI. "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities". Molecules/MDPI. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfLwW4s7Cpn7XGmWO2ngtmiMlUVLwFHvmZ0a24dHI1LW65pM9TyTLgHIuxJ5SXGyOnJ_UjPW0CCDH33dl9feafJWJGilQ8DhvLy09VBz59lFzhHtmCA1UGI_PIjmNmbCA=]
  • ResearchGate. "Rh(III)-Catalyzed C(8)-H Activation of Quinoline N-oxides: Regioselective C-Br and C-N Bond Formation". ResearchGate Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX-gWkneh6WY8D2IqHjN8kKjtTfGSEb9-cBJ6wOYvjbpEAaqTityOMQwuzwI6z0g2ajOZkBvLp4PFUN83-T6osknfcggKqXxyAWlqWXMgjrwuTQ-WGL97xzE2RKsFndy3uVZJpyy96HUpJ0dRVuHgY0MMOfz1WPswsoYb14XqYdcO94H_23QO2t1gKIQsgiAulj0s_8ksBMJTnYfPFIaLS9MSUem66f8MV5a425c0DRW5jM-VqwG2zL7zQvPl9kcSxkZPw3W13vwJJX8YIouI=]
  • Researcher.Life. "Synthesis of Quinoline and Quinolin-2(1H)-one Derivatives via Nickel Boride Promoted Reductive Cyclization". Synthesis Journal. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLI0KXwXkt6hRh83qWyiVJ5Y_V5DEHbEsBxh35WeaiJBvhToqnJszETnkyLkAelAvWiW7KN_eYdNfH6WlG6Y6kjcWKCBDngAruy8L2Prz0S8wvoWw9lvTkA8M7by-n2pIo_YMCJcSpaZsbBYuobp_dKjOhKVzUR-q-NmK_10b2ZC44MzM35PKdybP2ojRZlwlOIpzTbQYHOpy44XlY7d9v_RNRHJ05QHB1DuxM2qTeiegljCmz_GU7N1z9D08k7IZFxnG4t697qgFFmOf1nDNv4NiBWZVojbpXB7KWLW0gkdXTLJwBSd374nbixz3Kiq4=]
Application

Application Note: Synthesis and Biochemical Validation of PI3K/Akt/mTOR Pathway Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Mechanistic Rationale: Targeting the PI3K/Akt/mTOR Axis The phosphoinositide...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Mechanistic Rationale: Targeting the PI3K/Akt/mTOR Axis

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulatory network governing cell proliferation, survival, and metabolism[1][2]. Aberrant activation of this pathway—frequently driven by gain-of-function mutations in the PIK3CA gene (encoding the p110α catalytic subunit, notably hotspot mutations like H1047R and E545K) or the loss of the tumor suppressor PTEN—is a hallmark of numerous solid tumors, including breast cancer and glioblastoma[2][3].

Historically, drug development focused on rapalogs and pan-PI3K/mTOR dual inhibitors (e.g., Dactolisib/NVP-BEZ235). While highly potent, these first-generation compounds often exhibited narrow therapeutic windows due to systemic toxicity and the induction of compensatory feedback loops[2][4]. Consequently, the paradigm has shifted toward isoform-selective targeting. The FDA approval of Alpelisib (BYL719), an α-specific PI3K inhibitor containing a 2-aminothiazole core, validated the strategy of selectively inhibiting the mutant p110α isoform while sparing other isoforms (β, δ, γ) to minimize adverse metabolic effects like severe hyperglycemia[5][6][7].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activates PIP3 PIP3 (Active Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Membrane Lipid) PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruits via PH Domain mTORC1 mTOR Complex 1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Drives PTEN PTEN (Tumor Suppressor) PTEN->PIP2 Dephosphorylates

Figure 1: The PI3K/Akt/mTOR signaling cascade and therapeutic intervention nodes.

Synthetic Methodology: Assembly of an α-Specific PI3K Inhibitor

The following protocol details the synthesis of a representative 2-aminothiazole-based PI3Kα inhibitor (an Alpelisib analog). The synthetic strategy relies on assembling the heteroaryl core via cross-coupling, followed by a stereoretentive amidation step to install the crucial hydrogen-bonding network required for hinge-region binding in the kinase ATP pocket.

Phase 1: Suzuki-Miyaura Cross-Coupling

Objective: Couple the 2-amino-4-methylthiazole core with a substituted pyridine boronic acid.

  • Causality: Palladium-catalyzed Suzuki-Miyaura cross-coupling is selected over direct C-H arylation because it offers predictable regioselectivity and tolerates the unprotected exocyclic amine, preventing the formation of undesired structural isomers.

Protocol:

  • Charge a flame-dried Schlenk flask with 5-bromo-2-amino-4-methylthiazole (1.0 eq), the appropriate pyridine-4-boronic acid pinacol ester (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and 2M aqueous Na2​CO3​ (3:1 v/v).

  • Purge the vessel with argon for 10 minutes. Note: Strict deoxygenation is critical to prevent the homocoupling of the boronic acid.

  • Heat the reaction mixture to 90°C for 12 hours under stirring.

  • Cool to room temperature, filter through a Celite pad to remove the palladium catalyst, and extract the filtrate with ethyl acetate.

  • Purify the intermediate via flash column chromatography (DCM:MeOH gradient) to yield the heteroaryl core.

Phase 2: Stereoretentive Amide Coupling

Objective: Attach L-prolinamide to the heteroaryl core.

  • Causality: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). HATU generates a highly reactive HOAt ester that accelerates the coupling of sterically hindered secondary amines (like proline) while suppressing the racemization of the chiral α -carbon. DIPEA acts as a non-nucleophilic base, scavenging liberated protons without competing as a nucleophile.

Protocol:

  • Dissolve the synthesized heteroaryl core (1.0 eq) and N-Boc-L-proline (1.1 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) and stir for 5 minutes at 0°C.

  • Add HATU (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NaHCO3​ and extract with dichloromethane.

  • Deprotection: Treat the isolated Boc-protected intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 2 hours at room temperature to cleave the Boc group.

  • Concentrate under reduced pressure and purify via preparative HPLC to yield the final API.

Synth SM 5-Bromo-2-amino- 4-methylthiazole Suzuki Suzuki Coupling (Pd(dppf)Cl2, Na2CO3) SM->Suzuki Boronic Pyridine Boronic Acid Boronic->Suzuki Core Heteroaryl Core Suzuki->Core Amidation Amide Coupling (N-Boc-L-Proline, HATU, DIPEA) Core->Amidation Deprotect TFA Deprotection Amidation->Deprotect API Target PI3Kα Inhibitor (Alpelisib Analog) Deprotect->API

Figure 2: Synthetic workflow for 2-aminothiazole-based PI3Kα specific inhibitors.

Biochemical Validation: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

To validate the synthesized compounds, a competitive HTRF kinase assay is employed to quantify PI3K lipid kinase activity[3][8].

  • Causality: HTRF relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By utilizing a Europium cryptate donor, which has a long emission half-life, the measurement is delayed (time-resolved). This completely eliminates short-lived background autofluorescence generated by the small-molecule library compounds or assay plates, ensuring an exceptionally high signal-to-noise ratio suitable for high-throughput screening[9].

Assay Principle

The assay measures the conversion of PIP2 to PIP3 by PI3K. A detection complex is formed using a GST-tagged Pleckstrin Homology (PH) domain, a Europium-labeled anti-GST antibody (Donor), and Streptavidin-APC (Acceptor) bound to a Biotin-PIP3 tracer. In the absence of enzyme activity, the Biotin-PIP3 tracer binds the PH domain, bringing the donor and acceptor into close proximity and generating a high FRET signal (665 nm). When active PI3K generates unlabeled PIP3, it competitively displaces the Biotin-PIP3 tracer from the PH domain, resulting in a loss of FRET signal[8].

Step-by-Step Protocol (384-Well Format)
  • Compound Preparation: Prepare a 4X concentration of the synthesized inhibitor in 1X Reaction Buffer containing 4% DMSO.

  • Enzyme Addition: Add 2.5 µL of recombinant PI3Kα enzyme (p110α/p85α) to the assay plate wells.

  • Inhibitor Incubation: Add 2.5 µL of the 4X inhibitor solution to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing PIP2 (10 µM final) and ATP (100 µM final) to initiate the kinase reaction[8].

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature.

  • Detection: Add 10 µL of the HTRF Detection Mix (Eu-anti-GST, GST-PH domain, Biotin-PIP3, and Streptavidin-APC in stop buffer).

  • Readout: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or RubyStar) measuring emission at both 620 nm (Europium) and 665 nm (APC)[10]. Calculate the HTRF ratio (665/620 × 10,000).

HTRF PI3K Active PI3K + ATP PIP3 Unlabeled PIP3 (Product) PI3K->PIP3 Converts PIP2 PIP2 PIP2 Substrate PIP2->PIP3 Complex Eu-Anti-GST + GST-PH + APC PIP3->Complex Competitively Displaces Tracer LowFRET Low FRET Signal (Active Enzyme) PIP3->LowFRET BiotinPIP3 Biotin-PIP3 Tracer BiotinPIP3->Complex Binds PH Domain HighFRET High FRET Signal (Inhibited Enzyme) Complex->HighFRET

Figure 3: Competitive HTRF assay principle for quantifying PI3K lipid kinase activity.

Quantitative Data Presentation: Kinase Selectivity Profiling

The success of the synthesis and the validity of the biochemical assay are confirmed by evaluating the Structure-Activity Relationship (SAR) and isoform selectivity. The table below illustrates the typical selectivity profile of a first-generation pan-inhibitor versus the synthesized α -specific inhibitor.

Compound ClassExample AgentPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)mTOR IC₅₀ (nM)
Pan-PI3K/mTOR Inhibitor Dactolisib (NVP-BEZ235)4.075.07.05.020.0
Isoform-Specific Inhibitor Alpelisib (BYL719)4.6> 1,100> 250> 1,000> 2,000

Data Interpretation: The synthesized α -specific inhibitor demonstrates >200-fold selectivity for PI3Kα over other Class I PI3K isoforms and mTOR, validating the structural design aimed at minimizing off-target toxicity while maintaining potent suppression of the mutant p110α target.

References

  • [1] Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry.[Link]

  • [2] Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Nature Reviews Clinical Oncology.[Link]

  • [10] PerkinElmer / Cisbio. Development of a HTRF® Kinase Assay. NIH PMC.[Link]

  • [3] Sugita, H., et al. (2008). A new evaluation method for quantifying PI3K activity by HTRF assay. Biochemical and Biophysical Research Communications.[Link]

  • [5] El-Sheshtawy, H. S., et al. (2021). Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition. Bioorganic Chemistry.[Link]

  • [4] Zhang, Y., et al. (2018). Developing a novel dual PI3K–mTOR inhibitor from the prodrug of a metabolite. Drug Design, Development and Therapy.[Link]

  • [6] Neophytou, C. M., et al. (2026). Comparison Between Alpelisib Plus Endocrine Therapy and Everolimus Plus Endocrine Therapy. Cancers.[Link]

  • [7] Ku, X., et al. (2023). Short-term PI3K Inhibition Prevents Breast Cancer in Preclinical Models. Cancer Prevention Research.[Link]

Sources

Method

Experimental procedure for chlorination of 4-hydroxy-6-methoxyquinolin-2(1H)-one

Application Note: Regioselective Chlorination of 4-Hydroxy-6-methoxyquinolin-2(1H)-one Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The 6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Chlorination of 4-Hydroxy-6-methoxyquinolin-2(1H)-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The 6-methoxyquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and synthetic lethal leads for oncology[1]. The functionalization of 4-hydroxy-6-methoxyquinolin-2(1H)-one via chlorination is a critical enabling step. It provides highly reactive electrophilic centers for downstream Buchwald-Hartwig aminations or Suzuki-Miyaura cross-coupling reactions[1].

Mechanistic Causality: The starting material, 4-hydroxy-6-methoxyquinolin-2(1H)-one, exists in a tautomeric equilibrium with its enol form, 2,4-dihydroxy-6-methoxyquinoline. When treated with phosphorus oxychloride (POCl₃), both the C2 and C4 oxygen atoms attack the electrophilic phosphorus, forming a bis-phosphorodichloridate intermediate. This intermediate is subsequently displaced by chloride ions in a nucleophilic aromatic substitution (S_NAr) fashion to yield 2,4-dichloro-6-methoxyquinoline[2]. The addition of catalytic N,N-Dimethylformamide (DMF) accelerates this process by generating the highly electrophilic Vilsmeier-Haack reagent.

Because the C2 position is adjacent to the heterocyclic nitrogen, the C2–Cl bond exhibits imine-like reactivity. This differential reactivity allows for the selective acid hydrolysis of the 2-chloro group, enabling the divergent synthesis of 4-chloro-6-methoxyquinolin-2(1H)-one if the mono-chlorinated carbostyril core is desired[3].

Mechanism A 4-Hydroxy-6-methoxy quinolin-2(1H)-one B 2,4-Dihydroxy-6-methoxy quinoline (Tautomer) A->B Tautomerization C Bis-Phosphorodichloridate Intermediate B->C POCl3 / DMF Activation D 2,4-Dichloro-6-methoxy quinoline C->D Nucleophilic Cl- Attack

Mechanistic pathway of POCl3-mediated bis-chlorination via tautomeric activation.

Experimental Protocols

Self-Validating System: The protocols below incorporate built-in quality control checkpoints (TLC, temperature monitoring) to ensure high-fidelity replication and prevent downstream failures.

Protocol A: Bis-Chlorination to 2,4-Dichloro-6-methoxyquinoline

Safety Precautions: POCl₃ is highly toxic, corrosive, and reacts violently with moisture. Perform strictly in a fume hood under an inert atmosphere.

Reagents:

  • 4-Hydroxy-6-methoxyquinolin-2(1H)-one: 10.0 g (52.3 mmol)

  • Phosphorus oxychloride (POCl₃): 50 mL (~10 equiv)

  • N,N-Dimethylformamide (DMF): 0.5 mL (catalytic)

Step-by-Step Procedure:

  • System Purging: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with inert gas (N₂ or Argon) to ensure anhydrous conditions[2].

  • Reagent Charging: Add 10.0 g of the starting material to the flask. Slowly add 50 mL of freshly distilled POCl₃ at room temperature, followed by 0.5 mL of anhydrous DMF.

  • Activation & Reflux: Heat the reaction mixture to 105 °C using an oil bath. Maintain reflux for 4 to 6 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (baseline) should completely disappear, replaced by a non-polar, UV-active spot (Rf ~0.7)[2].

  • Concentration: Cool the mixture to 50 °C. Critical Step: Concentrate the reaction mixture under reduced pressure to remove approximately 70% of the excess POCl₃. This prevents violent exothermic hydrolysis during the quench and minimizes the volume of base required[2].

  • Quenching: Cool the resulting syrup to room temperature. Slowly pour the mixture dropwise into a beaker containing 300 g of vigorously stirred crushed ice. Causality: Maintaining the temperature below 10 °C prevents the premature hydrolysis of the newly formed C4–Cl bond[2].

  • Neutralization & Extraction: Slowly add cold aqueous ammonium hydroxide (NH₄OH, 28%) until the pH reaches 7-8. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via short-path silica gel chromatography to yield 2,4-dichloro-6-methoxyquinoline as an off-white solid.

Workflow S1 1. Reagent Charging Suspend substrate in POCl3 + cat. DMF S2 2. Reflux Heat at 105 °C for 4-6 hours S1->S2 S3 3. Concentration Distill excess POCl3 in vacuo S2->S3 S4 4. Quenching Pour onto crushed ice (T < 10 °C) S3->S4 S5 5. Neutralization Adjust pH to 7-8 with NH4OH S4->S5 S6 6. Isolation Extract with EtOAc, dry, and concentrate S5->S6

Step-by-step experimental workflow for the chlorination and isolation process.

Protocol B: Selective Hydrolysis to 4-Chloro-6-methoxyquinolin-2(1H)-one

Causality: For drug discovery programs requiring the 2-oxo scaffold, the 2,4-dichloro intermediate must be selectively hydrolyzed. The C2–Cl bond is preferentially attacked by water under acidic conditions due to the electron-withdrawing effect of the adjacent nitrogen[3].

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 5.0 g of 2,4-dichloro-6-methoxyquinoline in 50 mL of dilute dichloroacetic acid (90% aqueous) or 70% aqueous acetic acid[3].

  • Hydrolysis: Heat the solution to reflux (100 °C) for 1-2 hours.

    • Validation Checkpoint: TLC (Dichloromethane:MeOH 95:5) will show the conversion of the non-polar starting material to a moderately polar product.

  • Isolation: Pour the clear, hot solution onto ice-cold water (150 mL). The product, 4-chloro-6-methoxyquinolin-2(1H)-one, will precipitate immediately.

  • Filtration: Collect the precipitate via vacuum filtration, wash extensively with cold water, and recrystallize from an Ethanol/Ethyl Acetate mixture to achieve >98% purity[3].

Quantitative Data & Optimization

Table 1: Optimization of POCl₃ Chlorination Conditions

Equivalents of POCl₃CatalystTemperature (°C)Time (h)Conversion (%)
3.0None9012< 50% (Mono-chloro dominant)
5.0None105875%
10.0DMF (0.1 eq)1054> 95%
15.0DMF (0.1 eq)1204> 95% (Decomposition observed)

Table 2: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Incomplete conversion (TLC shows intermediate)Moisture in POCl₃ or insufficient heatingUse freshly distilled POCl₃; ensure anhydrous N₂ atmosphere[2].
Dark, tarry reaction mixture Excessive temperature or prolonged reaction timeStrictly control reflux at 105 °C; monitor closely via TLC[2].
Low yield after workup Product hydrolyzed during aqueous quenchRemove excess POCl₃ before quench; maintain quench temp < 10 °C[2].

References

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.[Link]

  • ACS Publications. Discovery of AL-GDa62 as a Potential Synthetic Lethal Lead for the Treatment of Gastric Cancer | Journal of Medicinal Chemistry.[Link]

Sources

Application

Application Notes &amp; Protocols: Development of Quinoline-Scaffold Anticancer Agents

Pharmacological Rationale & Scaffold Versatility The quinoline nucleus—a nitrogen-containing bicyclic heterocycle—represents a highly privileged scaffold in modern oncology and medicinal chemistry. Its planar, aromatic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Rationale & Scaffold Versatility

The quinoline nucleus—a nitrogen-containing bicyclic heterocycle—represents a highly privileged scaffold in modern oncology and medicinal chemistry. Its planar, aromatic structure allows for extensive π-π stacking interactions with DNA base pairs, while the nitrogen heteroatom acts as a critical hydrogen-bond acceptor in the hinge regions of various kinase active sites.

Recent advancements in rational drug design have demonstrated the remarkable adaptability of the quinoline framework in targeting multiple oncogenic pathways simultaneously, including DNA topoisomerases, receptor tyrosine kinases (e.g., Src, MEK), and microtubule dynamics[1]. By systematically functionalizing the C-2, C-3, C-4, and C-8 positions, researchers can fine-tune the physicochemical properties and target selectivity of these agents, overcoming common resistance mechanisms observed in traditional chemotherapeutics.

Mechanism Q Quinoline Derivative K Tyrosine Kinase (e.g., Src/MEK) Q->K Competitive Inhibition S Downstream Signaling (ERK/MAPK) K->S Blocked C Cell Cycle Arrest (G2/M) S->C Downregulation A Mitochondrial Apoptosis S->A Bax/Bcl-2 Modulation

Quinoline-mediated kinase inhibition and downstream apoptotic signaling pathway.

Structure-Activity Relationship (SAR) Profiling

Effective lead optimization requires a deep understanding of how structural modifications impact biological efficacy. For instance, the incorporation of a 1,2,3-triazole linker via click chemistry not only improves aqueous solubility but also introduces a stable bioisostere for amide bonds, enhancing the molecule's hydrogen-bonding capacity with kinase targets [2]. Similarly, 8-hydroxyquinoline derivatives have shown potent efficacy due to their inherent ability to chelate intracellular metal ions (e.g., Cu²⁺, Fe²⁺), leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis [3].

Table 1: Quantitative SAR Profiling of Selected Quinoline Derivatives

Scaffold ModificationPrimary Target Cell LineIC₅₀ (µM)Primary Mechanism of ActionRef.
Quinoline-1,2,3-triazole MCF-7 (Breast)1.20 – 3.50Tyrosine Kinase Inhibition[2]
8-Hydroxyquinoline HeLa (Cervical)4.50 – 6.80Metal Ion Chelation / ROS Generation[3]
Quinoline-Chalcone K562 (Leukemia)0.59Tubulin Polymerization Inhibition[4]
Quinoline-Ursolic Acid MDA-MB-231 (Breast)0.12 ± 0.01MEK1/ERK Pathway Inhibition[5]

Synthetic Methodology: Quinoline-1,2,3-Triazole Hybrids

The following protocol details the synthesis of quinoline-triazole hybrids utilizing Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

Causality & Design Rationale: CuAAC is selected over traditional thermal cycloaddition because it guarantees strict regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer. The use of a biphasic solvent system (t-BuOH/H₂O) is critical; it solubilizes both the organic precursors and the inorganic catalyst while stabilizing the transient Cu(I) intermediate.

Protocol 1: CuAAC Synthesis Workflow
  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve the terminal alkyne-substituted quinoline (1.0 equiv, 1.0 mmol) and the appropriate aryl azide (1.1 equiv, 1.1 mmol) in 10 mL of a tert-butanol/water mixture (1:1, v/v).

  • Catalyst Activation: Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv) followed immediately by sodium ascorbate (0.2 equiv).

    • Expert Insight: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ. Adding it last prevents the premature formation of inactive copper complexes and suppresses the unwanted oxidative Glaser homocoupling of the alkynes.

  • Reaction Execution: Stir the mixture vigorously at room temperature (25°C) for 12–24 hours. Monitor reaction progression via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) mobile phase.

  • Workup & Purification: Quench the reaction with 20 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

  • Self-Validation (NMR): Confirm the success of the cycloaddition and regioselectivity via ¹H NMR spectroscopy. The appearance of a distinct singlet at δ 8.0–8.5 ppm unequivocally confirms the presence of the triazole ring proton.

Workflow S1 Scaffold Design (In Silico) S2 Chemical Synthesis (CuAAC) S1->S2 S3 In Vitro Screening (MTT Assay) S2->S3 S4 Mechanistic Validation (Kinase Assay) S3->S4 S5 Lead Optimization S4->S5 S5->S1 SAR Feedback

Iterative workflow for quinoline-based anticancer drug development.

Biological Evaluation & Mechanistic Profiling

To ensure robust, reproducible data, biological evaluation must be treated as a self-validating system. Controls must be rigorously maintained to differentiate true pharmacological activity from assay artifacts.

In Vitro Cytotoxicity (MTT Assay)

Causality & Design Rationale: The MTT assay measures the metabolic reduction of a tetrazolium salt into a purple formazan dye by mitochondrial succinate dehydrogenase. Because this enzyme is only active in living cells, the absorbance of the solubilized dye acts as a direct, proportional proxy for cell viability [3].

Step-by-Step Protocol:

  • Cell Seeding: Harvest exponential-phase cancer cells (e.g., MCF-7) and seed at a density of 5 × 10³ cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adherence.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives (0.1 µM to 100 µM) in complete media.

    • Critical Control: Ensure the final DMSO concentration in all wells (including controls) does not exceed 0.5% (v/v). Higher concentrations induce solvent-mediated cytotoxicity, skewing IC₅₀ calculations. Include Bosutinib (a known quinoline-based kinase inhibitor) as a positive control.

  • Incubation: Treat the cells for 72 hours.

  • Dye Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for exactly 4 hours at 37°C.

  • Solubilization & Quantification: Carefully aspirate the media without disturbing the cell monolayer. Add 150 µL of pure DMSO to each well to dissolve the insoluble formazan crystals. Shake the plate for 10 minutes, then read the absorbance at 570 nm using a microplate reader.

  • Data Validation: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 confirms the assay's robustness and validates that the signal window is wide enough to accurately determine the IC₅₀ via non-linear regression analysis.

Kinase Inhibition Validation (ADP-Glo Assay)

Causality & Design Rationale: To confirm that the observed cytotoxicity is driven by target-specific inhibition (e.g., MEK1), an ADP-Glo kinase assay is utilized[5]. This luminescent assay measures the amount of ADP formed during the kinase reaction, providing a direct readout of enzyme activity.

Step-by-Step Protocol:

  • Reaction Setup: In a white 384-well plate, combine 200 ng of recombinant active GST-MEK1, 200 ng of inactive GST-ERK2 (substrate), and the quinoline test compound in 5 µL of kinase buffer (25 mM Tris-HCl pH 7.5, 25 mM MgCl₂, 2 mM DTT, 0.02% Triton X-100).

  • Initiation: Add 10 µM ATP to initiate the phosphorylation reaction. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

    • Expert Insight: This depletion step is the most critical phase of the protocol. Failing to fully deplete residual ATP results in high background luminescence, destroying the assay's signal-to-noise ratio.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, which subsequently drives a luciferase/luciferin reaction. Incubate for 30 minutes and record the luminescence.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview RSC Advances (2025).[Link]

  • Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids National Center for Biotechnology Information (PMC) (2026).[Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives MDPI (2021).[Link]

  • Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors Taylor & Francis (2019).[Link]

Method

Application Note: Advanced Analytical Characterization of Quinolinone Derivatives

Introduction & Analytical Rationale Quinolinone compounds (e.g., cilostazol, dovitinib, aripiprazole) are privileged scaffolds in medicinal chemistry, exhibiting diverse pharmacological profiles ranging from phosphodiest...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

Quinolinone compounds (e.g., cilostazol, dovitinib, aripiprazole) are privileged scaffolds in medicinal chemistry, exhibiting diverse pharmacological profiles ranging from phosphodiesterase III (PDE3) inhibition to multi-kinase antagonism (1)[1]. However, characterizing these molecules presents unique analytical challenges:

  • Tautomerism: The dynamic equilibrium between quinolin-2-one (lactam) and 2-hydroxyquinoline (lactim) forms complicates structural elucidation.

  • Metabolic Profiling: The core is susceptible to extensive hepatic oxidation, requiring high-resolution chromatographic separation.

  • Polymorphism: The planar aromatic system and hydrogen-bonding capabilities lead to complex solid-state landscapes, directly impacting active pharmaceutical ingredient (API) bioavailability (2)[2].

This application note details a comprehensive, self-validating analytical workflow to characterize quinolinone compounds, encompassing UHPLC-MS/MS, multi-nuclear NMR, and X-ray Powder Diffraction (XRPD).

Integrated Analytical Workflow

G A Quinolinone API / Plasma Sample B UHPLC-MS/MS (Quantitation & PK) A->B C 1H/13C & 2D NMR (Structural Elucidation) A->C D XRPD & DSC/TGA (Solid-State Profiling) A->D E Data Integration & Regulatory Submission B->E C->E D->E

Analytical workflow for quinolinone characterization.

UHPLC-MS/MS: Quantitation and Impurity Profiling

Causality & Mechanism: Quinolinones possess a conjugated lactam moiety that readily accepts protons in acidic environments. Utilizing Electrospray Ionization in positive mode (ESI+) with 0.1% formic acid maximizes ionization efficiency, driving the formation of robust [M+H]+ precursor ions (3)[3]. A reversed-phase gradient elution is employed: high initial aqueous conditions retain polar hydroxylated metabolites, while a gradual increase in organic modifier (acetonitrile) elutes the hydrophobic parent compound.

Self-Validating System: The protocol mandates the inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS). By monitoring the ratio of the analyte to the SIL-IS, the method inherently corrects for matrix effects, extraction losses, and ionization suppression. If the absolute area of the SIL-IS drops below 50% of the neat standard, the system automatically flags the sample for severe matrix interference, preventing false negatives.

Protocol: UHPLC-MS/MS Analysis
  • Sample Preparation: Spike 50 µL of plasma/matrix with 10 µL of SIL-IS (e.g., Cilostazol-d11, 100 ng/mL). Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4 °C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40 °C.

  • Gradient Elution:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Run a linear gradient from 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Acquisition: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 400 °C.

Table 1: Typical MRM Transitions for Quinolinone Derivatives
CompoundPrecursor Ion[M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)
Cilostazol370.2288.125
OPC-13015 (Active Metabolite)368.2286.125
Dovitinib393.2350.130

Multi-Nuclear and 2D NMR: Structural Elucidation

Causality & Mechanism: The tautomeric state of quinolinones is highly solvent-dependent. Non-polar solvents may favor dimerization, while polar aprotic solvents like DMSO-d6 stabilize the lactam (quinolin-2-one) form via hydrogen bonding. This stabilization makes the highly deshielded N-H proton observable at 11.5–12.5 ppm (4)[4]. 2D Heteronuclear Multiple Bond Correlation (HMBC) is critical for assigning substitution patterns, as it reveals 2- and 3-bond couplings across the quaternary carbons of the fused bicyclic system.

Self-Validating System: The protocol includes an in-situ D₂O exchange step. Acquiring a ¹H spectrum before and after adding a drop of D₂O validates the N-H assignment; the immediate disappearance of the peak confirms the exchangeable nature of the proton and definitively verifies the presence of the lactam tautomer over the lactim form.

Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the highly purified quinolinone compound in 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Instrument Setup: Transfer to a 5 mm NMR tube and insert into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO and shim the magnetic field for optimal homogeneity.

  • ¹H Acquisition: Acquire 16 scans with a spectral width of 15 ppm, a 30° pulse angle, and a relaxation delay of 2 seconds.

  • D₂O Exchange (Validation): Add 10 µL of D₂O to the tube, shake vigorously, and re-acquire the ¹H spectrum to observe the disappearance of the N-H resonance.

  • ¹³C and 2D Acquisition: Acquire a ¹³C{¹H} spectrum (typically 1024 scans) and an HMBC spectrum optimized for long-range couplings (J = 8 Hz).

Table 2: Representative NMR Chemical Shifts for the Quinolin-2-one Core in DMSO-d6
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / Notes
N-H11.5 - 12.5-Broad singlet, D₂O exchangeable
C-2 (Carbonyl)-161.0 - 163.0Quaternary
H-3 / C-36.40 - 6.60120.0 - 123.0Doublet (J ~ 9.5 Hz)
H-4 / C-47.80 - 8.00139.0 - 141.0Doublet (J ~ 9.5 Hz)

Solid-State Characterization: XRPD and Thermal Analysis

Causality & Mechanism: Quinolinone derivatives frequently exhibit polymorphism due to their ability to form varying intermolecular hydrogen-bonding networks (e.g., N-H···O=C interactions) in the solid state (2)[2]. Because different polymorphs have distinct crystal lattices, X-Ray Powder Diffraction (XRPD) is the gold standard for characterization. The diffraction pattern acts as a structural fingerprint based on Bragg's Law ( nλ=2dsinθ ).

Self-Validating System: A system suitability check is performed by scanning a NIST-traceable corundum (Al₂O₃) standard prior to sample analysis. If the standard's diffraction peaks deviate by more than ±0.02° 2θ, the instrument must be re-aligned. Furthermore, thermal orthogonal validation is required: the sample is analyzed via Differential Scanning Calorimetry (DSC) to ensure the endothermic melting peak strictly correlates with the XRPD-determined polymorph, ruling out amorphous contamination.

Protocol: XRPD Analysis
  • System Verification: Analyze a corundum standard to verify the 2θ peak positions and detector alignment.

  • Sample Preparation: Lightly grind 20–30 mg of the quinolinone powder using an agate mortar and pestle to minimize preferred orientation without inducing mechanochemical phase transitions.

  • Mounting: Back-fill the powder into a zero-background silicon sample holder to ensure a flat surface and reduce baseline scattering.

  • Data Acquisition: Scan from 3° to 40° 2θ using Cu-Kα radiation (λ = 1.5406 Å) at a generator setting of 40 kV and 40 mA. Use a step size of 0.015° and a scan speed of 2°/min.

  • Thermal Orthogonal Validation: Analyze 3–5 mg of the same batch via DSC at a heating rate of 10 °C/min under a nitrogen purge to detect melting points and solid-solid phase transitions.

References

  • Title: Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS Source: PubMed URL: [Link]

  • Title: A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetics of Dovitinib Source: Drug Design, Development and Therapy (Dovepress) URL: [Link]

  • Title: Theoretical Study of Electrostatic Embedding and Properties of a Novel Quinolinone‐Chalcone Crystal Source: PMC (PubMed Central) URL: [Link]

Sources

Application

Application Notes &amp; Protocols: The Utility of 4-Chloro-6-methoxyquinolin-2(1H)-one in Modern Drug Discovery

Preamble: The Quinolinone Scaffold as a Privileged Structure In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutic agents. These are termed "privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Quinolinone Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutic agents. These are termed "privileged structures" due to their inherent ability to bind to diverse biological targets with high affinity. The quinoline and quinolinone scaffold is a quintessential example of such a structure, forming the core of numerous compounds with a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3]

Within this esteemed class, 4-Chloro-6-methoxyquinolin-2(1H)-one serves as a particularly valuable and versatile chemical intermediate. The chlorine atom at the 4-position acts as an excellent leaving group, readily undergoing nucleophilic substitution. This feature allows for the strategic introduction of various pharmacophores, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a molecule's biological activity and pharmacokinetic profile.[1][4] This guide provides an in-depth exploration of the synthesis of this key intermediate and its subsequent application in the discovery of potent kinase inhibitors for oncological applications.

Part 1: Synthesis of the Key Intermediate

The synthesis of 4-Chloro-6-methoxyquinolin-2(1H)-one is most effectively achieved through a two-stage process: the initial formation of the quinolinone ring system, followed by a targeted chlorination reaction. This approach is favored for its robustness, scalability, and the use of readily available starting materials.[5][6]

Protocol 1: Synthesis of 4-Hydroxy-6-methoxyquinolin-2(1H)-one

This protocol is based on the foundational Conrad-Limpach cyclization reaction, which constructs the quinolinone core.[5]

Principle: The synthesis begins with the condensation of an aniline (p-anisidine) with a β-ketoester (diethyl malonate) or a similar reactant. The resulting intermediate undergoes thermal or acid-catalyzed cyclization to form the fused heterocyclic ring system of the quinolinone.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Molar Equiv.
p-Anisidine 123.15 12.32 g 1.0
Diethyl malonate 160.17 17.62 g (16.8 mL) 1.1
Polyphosphoric acid (PPA) - ~50 g -
Dowtherm A (or Mineral Oil) - 100 mL -
Ethanol (95%) 46.07 As needed -

| Crushed Ice / Deionized Water | - | As needed | - |

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-anisidine (1.0 eq) and diethyl malonate (1.1 eq).

  • Thermal Condensation: Add a high-boiling solvent such as Dowtherm A (~100 mL) to the flask. Heat the mixture to approximately 250°C for 1 hour.

    • Causality Note: The high temperature is necessary to drive the initial condensation and subsequent intramolecular cyclization to form the quinolinone ring.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (1:1). The disappearance of the p-anisidine spot indicates the reaction is nearing completion.

  • Work-up & Isolation:

    • Allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the high-boiling solvent.

    • Carefully decant the solvent. Wash the solid precipitate with cold ethanol to remove residual solvent and impurities.

    • Collect the solid product by vacuum filtration.

  • Purification & Characterization:

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF/water.

    • Dry the purified white to off-white solid in a vacuum oven.

    • Confirm the structure of 4-hydroxy-6-methoxyquinolin-2(1H)-one using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected (M+H)⁺ ion would be m/z 192.06.

Protocol 2: Chlorination to Yield 4-Chloro-6-methoxyquinolin-2(1H)-one

Principle: The hydroxyl group at the 4-position is converted into a chloro group, a superior leaving group for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this transformation.[4][5][7]

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Molar Equiv.
4-Hydroxy-6-methoxyquinolin-2(1H)-one 191.18 9.56 g 1.0
Phosphorus oxychloride (POCl₃) 153.33 46.0 g (28 mL) 6.0
N,N-Dimethylformamide (DMF) 73.09 ~0.5 mL Catalytic
Crushed Ice / Deionized Water - As needed -

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | As needed | - |

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask under a fume hood, suspend 4-hydroxy-6-methoxyquinolin-2(1H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).

  • Catalysis: Add a catalytic amount of DMF (a few drops).

    • Causality Note: DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a more potent chlorinating agent and facilitates the reaction.

  • Reaction: Heat the mixture to reflux (approximately 110°C) for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • CRITICAL STEP: Very slowly and carefully, pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving quenching process.

    • Once the quench is complete, neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Purification & Characterization:

    • The crude 4-Chloro-6-methoxyquinolin-2(1H)-one can be purified by column chromatography on silica gel or by recrystallization.

    • Confirm the final structure via spectroscopic methods. The expected (M+H)⁺ ion would be m/z 210.03.

Part 2: Application in Kinase Inhibitor Discovery

The 4-chloro-6-methoxyquinolin-2(1H)-one scaffold is a cornerstone in the development of inhibitors targeting protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[8] Derivatives have shown potent activity against key oncogenic pathways like PI3K/Akt/mTOR and receptor tyrosine kinases.[1][7]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a vital circuit that governs cell proliferation, survival, and metabolism.[7] Its hyperactivation is a common event in many human cancers.[9] Quinolinone-based inhibitors are often designed to be ATP-competitive, binding to the ATP pocket of kinases like PI3K or mTOR, thereby blocking downstream signaling and inhibiting tumor growth.[1][7]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Quinolinone-Based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points for quinolinone-based drugs.

Protocol 3: In Vitro Kinase Activity/Binding Assay (TR-FRET Example)

To evaluate the potency of newly synthesized derivatives, a direct-binding or enzymatic activity assay is paramount. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common high-throughput method.[8]

Principle: This assay measures the displacement of a fluorescent tracer from the kinase's ATP binding pocket by the inhibitor. When the tracer is bound, FRET occurs between a Lanthanide-labeled antibody (donor) and the tracer (acceptor). An effective inhibitor displaces the tracer, disrupting FRET and causing a decrease in the signal.

Experimental Workflow Diagram:

Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilution of quinolinone derivative start->prep_inhibitor add_inhibitor Add diluted inhibitor to plate prep_inhibitor->add_inhibitor add_reagents Add Kinase, Tracer, and Antibody to assay plate add_reagents->add_inhibitor incubate Incubate at RT (e.g., 60 min) add_inhibitor->incubate read_plate Read TR-FRET signal on plate reader incubate->read_plate analyze Calculate % Inhibition and determine IC50 read_plate->analyze end_node End analyze->end_node

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (derived from 4-chloro-6-methoxyquinolin-2(1H)-one) in DMSO.

  • Assay Plate: In a 384-well microplate, add the assay components in the following order:

    • Test compound or DMSO (vehicle control).

    • Kinase enzyme solution.

    • A mixture of the fluorescent tracer and the Lanthanide-labeled antibody.

  • Controls: Include wells for "no inhibition" (DMSO only) and "maximum inhibition" (a known potent inhibitor or no kinase).

  • Incubation: Seal the plate and incubate at room temperature for 60-90 minutes, protected from light.

  • Detection: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the ratio of the acceptor/donor signals.

    • Normalize the data relative to the controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Sample Data Presentation:

Compound ID R-Group at C4 Kinase A IC₅₀ (nM) Kinase B IC₅₀ (nM)
QM-001 -NH-(4-fluorophenyl) 15.2 >10,000
QM-002 -NH-(3-chloro-4-methoxyphenyl) 5.8 8,750
QM-003 -NH-(pyridin-4-yl) 220.4 >10,000

| Reference | Staurosporine | 2.1 | 3.5 |

Part 3: Cellular Efficacy Evaluation

Demonstrating target engagement in a test tube is the first step. The critical follow-up is to confirm that this activity translates into a desired biological effect in cancer cells, such as inhibiting their proliferation.

Protocol 4: Cell-Based Antiproliferative Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

  • Compound Treatment: Add serial dilutions of the quinolinone test compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Return the plate to the incubator and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control wells.

    • Plot the percentage of cell growth versus the logarithm of the compound concentration.

    • Calculate the GI₅₀ (concentration causing 50% growth inhibition) from the resulting dose-response curve.

Sample Data Presentation (GI₅₀ in µM):

Compound ID MCF-7 (Breast) HCT-116 (Colon) A549 (Lung)
QM-001 1.25 2.5 5.1
QM-002 0.45 0.8 1.9
QM-003 >20 >20 >20

| Reference | Doxorubicin | 0.08 | 0.15 | 0.11 |

Conclusion and Future Directions

4-Chloro-6-methoxyquinolin-2(1H)-one is a demonstrably powerful building block in drug discovery. Its straightforward synthesis and reactive 4-chloro position provide an accessible entry point for the creation of large, diverse chemical libraries. The protocols outlined herein provide a validated framework for synthesizing this intermediate and subsequently evaluating its derivatives as potent kinase inhibitors. By combining robust chemical synthesis with targeted biological assays, researchers can efficiently leverage the privileged nature of the quinolinone scaffold to develop next-generation therapeutics for cancer and other diseases.

References

  • BenchChem. (2025).
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Benchchem. (2025).
  • PubMed. (2021). The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one(12e) in human ovarian cancer cell lines. PubMed.
  • ResearchGate. (2017). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC.
  • MDPI. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.
  • University of Southampton. (2017).
  • MDPI. (2025).
  • Benchchem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline. BenchChem.

Sources

Technical Notes & Optimization

Troubleshooting

Chemical Synthesis Technical Support Center: Quinoline Scaffold Optimization

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when synthesizing halogenated quinolone scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when synthesizing halogenated quinolone scaffolds. 4-Chloro-6-methoxyquinolin-2(1H)-one is a highly valuable intermediate, particularly in the development of acetylcholinesterase inhibitors and Alzheimer's disease therapeutics ().

However, its two-step synthesis—cyclocondensation followed by selective hydrolysis—is notoriously sensitive to kinetic overruns and mass-transfer limitations. This guide is designed to move your workflow away from trial-and-error by explaining the mechanistic causality behind each experimental choice and providing a self-validating protocol.

Mechanistic Pathway & Workflow Visualization

The synthesis relies on exploiting the differential reactivity of the 2-chloro and 4-chloro positions on the quinoline ring. The 2-position is selectively hydrolyzed because the adjacent ring nitrogen facilitates an addition-elimination mechanism, which is thermodynamically stabilized by lactam-lactim tautomerization ().

SynthesisPathway A p-Anisidine + Malonic Acid B 2,4-Dichloro-6- methoxyquinoline A->B POCl3, Reflux (Cyclocondensation) D Tarry Degradation Products A->D Overheating / Poor Quench C 4-Chloro-6-methoxy- quinolin-2(1H)-one (Target) B->C HCl, Dioxane (Selective Hydrolysis) E 4-Hydroxy-6-methoxy- quinolin-2(1H)-one (Diol Byproduct) B->E Excess Time/Temp (Loss of Selectivity)

Reaction pathway for 4-chloro-6-methoxyquinolin-2(1H)-one synthesis and common side reactions.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates In-Process Controls (IPCs) that validate the success of each step before proceeding.

Step 1: Cyclocondensation to 2,4-Dichloro-6-methoxyquinoline
  • Action: Charge p-anisidine (1.0 eq) and malonic acid (1.1 eq) into a dry, round-bottom flask under an inert atmosphere. Cool to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 5.0 eq) dropwise over 30 minutes. Ramp the temperature to 105 °C and reflux for 6 hours.

  • Causality: POCl₃ acts as both the solvent and the activating/dehydrating agent. The slow addition at 0 °C controls the initial highly exothermic salt formation, preventing the electron-rich p-anisidine from undergoing oxidative polymerization (tarring).

  • Validation (IPC 1): Quench a 0.1 mL reaction aliquot in 1 mL of ice water, extract with ethyl acetate, and perform TLC (Hexane:EtOAc 8:2). The complete disappearance of the polar p-anisidine spot validates the end of the reaction.

  • Workup: Cool the mixture to room temperature and pour it dropwise over vigorously stirred crushed ice.

    • Critical Causality: Rapid quenching prevents the exotherm of POCl₃ hydrolysis from providing the activation energy needed to prematurely hydrolyze the newly formed C-Cl bonds.

Step 2: Selective Hydrolysis to 4-Chloro-6-methoxyquinolin-2(1H)-one
  • Action: Suspend the purified 2,4-dichloro-6-methoxyquinoline (1.0 eq) in 1,4-dioxane (5 volumes). Add 6N aqueous HCl (5 volumes). Heat the biphasic mixture to a gentle reflux (100 °C) with vigorous stirring (>500 RPM) for 4.5 hours.

  • Causality: The hydrophobic dichloro-intermediate is insoluble in aqueous acid. 1,4-Dioxane acts as a crucial co-solvent to bring the substrate into the same phase as the hydronium ions.

  • Validation (IPC 2): Monitor the reaction strictly via LC-MS every hour.

    • Starting Material: [M+H]⁺ 228/230

    • Target Product: [M+H]⁺ 210/212

    • Over-hydrolysis Byproduct: [M+H]⁺ 192 Stop the heating immediately when the 210 peak maximizes and before the 192 peak exceeds 2% relative abundance.

Troubleshooting Guides & FAQs

Q1: Why am I getting a black, tarry reaction mixture during the POCl₃ cyclocondensation step, resulting in a yield <20%? A: This is a classic symptom of localized overheating and uncontrolled Vilsmeier-type side reactions. p-Anisidine is highly electron-rich and prone to oxidation. Ensure your POCl₃ is added dropwise at 0 °C before ramping to reflux. Additionally, verify your POCl₃ is fresh; degraded POCl₃ containing ambient moisture forms phosphoric acid, which accelerates tar formation and degrades the methoxy group.

Q2: My LC-MS shows a significant [M+H]⁺ peak at 192. What went wrong? A: You have over-hydrolyzed the molecule to 4-hydroxy-6-methoxyquinolin-2(1H)-one (the diol byproduct). While the 2-chloro position is kinetically favored for hydrolysis, the 4-chloro position will also hydrolyze if exposed to extended reflux times (>6 hours) or excessively high acid concentrations. Strictly adhere to the 4.5-hour window and rely on your LC-MS IPC rather than a fixed timer.

Q3: I have unreacted 2,4-dichloro-6-methoxyquinoline remaining after 6 hours of hydrolysis. Can I just increase the reflux temperature to force it to completion? A: Do not increase the temperature. Doing so will compromise regioselectivity and drive the formation of the diol byproduct. Incomplete conversion is almost always a mass-transfer issue. Ensure your stirring rate is high enough to emulsify the mixture. If the 1,4-dioxane evaporates due to a poorly sealed condenser, the starting material will precipitate out of the aqueous phase, halting the reaction entirely. Top up the dioxane if necessary.

Q4: Can I use basic hydrolysis (e.g., NaOH) instead of acidic hydrolysis to improve the yield? A: While basic hydrolysis (using NaOH in methanol or aqueous mixtures) is possible, it generally yields poorer regioselectivity for this specific methoxy-substituted scaffold. The methoxy group at the 6-position donates electron density into the ring, altering the electrophilicity of the 4-position. Acidic hydrolysis relies on the preferential protonation of the ring nitrogen, which highly activates the 2-position specifically, making it the superior choice for maximizing yield.

Quantitative Optimization Data

The following table summarizes the causal relationship between hydrolysis conditions, reaction time, and the resulting selectivity. This data demonstrates why the 6N HCl / 1,4-Dioxane system is the validated standard.

Hydrolysis ConditionSolvent Ratio (v/v)Temp (°C)Time (h)IPC [M+H]⁺ 210 (Target)IPC [M+H]⁺ 192 (Diol)Isolated Yield
6N HCl / 1,4-Dioxane1:11004.5> 95%< 2%88%
6N HCl / 1,4-Dioxane1:110012.040%58%35%
Glacial AcOH / H₂O3:11106.085%10%78%
2N NaOH / MeOH1:2653.065%30%55%
References
  • Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase and Aβ Aggregation for Alzheimer's Disease Therapy. ACS Chemical Neuroscience.[Link]

  • Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. E-Journal of Chemistry.[Link]

Optimization

Technical Support Center: Purification &amp; Troubleshooting for Crude 4-Chloro-6-methoxyquinolin-2(1H)-one

Welcome to the Technical Support Knowledge Base. This portal provides authoritative, mechanistic troubleshooting and purification protocols for crude 4-chloro-6-methoxyquinolin-2(1H)-one.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base. This portal provides authoritative, mechanistic troubleshooting and purification protocols for crude 4-chloro-6-methoxyquinolin-2(1H)-one. As a critical intermediate in the synthesis of kinase inhibitors and functionalized heterocycles, its purity is paramount.

The synthesis of 4-chloroquinolin-2-ones typically involves the chlorination of 4-hydroxy-2-quinolones or the selective hydrolysis of 2,4-dichloroquinolines[1]. During these transformations, incomplete reactions, over-hydrolysis, or side reactions with phosphoryl chloride often lead to a complex crude mixture requiring rigorous separation.

Section 1: Chemical Profiling & Impurity Causality

To purify this intermediate effectively, we must exploit the physicochemical differences between the target and its typical synthetic byproducts. The selective hydrolysis of the 2-chloro group over the 4-chloro group is driven by the enhanced electrophilicity of the 2-position adjacent to the nitrogen[1], but this process rarely reaches 100% conversion without generating over-hydrolyzed impurities.

Table 1: Physicochemical Profile of Crude Mixture Components

ComponentStructural FeaturepKa (approx.)H-Bonding CapacitySolubility Profile
4-Chloro-6-methoxyquinolin-2(1H)-one (Target) Lactam NH, Aryl Chloride~9.5Strong DimerizationInsoluble in cold EtOAc/EtOH; Soluble in strong aqueous base (pH >11).
2,4-Dichloro-6-methoxyquinoline (Impurity A) Fully aromatized, No NH/OHN/A (Neutral)None (Acceptor only)Highly soluble in organic solvents (EtOAc, DCM); Insoluble in water.
4-Hydroxy-6-methoxyquinolin-2(1H)-one (Impurity B) Enol-lactam tautomerism~6.0Extensive NetworkInsoluble in non-polar organics; Soluble in weak aqueous base (pH >7).
Section 2: Diagnostic Troubleshooting Matrix

If your purification is failing, identify the symptom below to understand the mechanistic root cause and apply the field-proven solution.

Table 2: Troubleshooting Matrix

Symptom / ObservationMechanistic Root CauseActionable Solution
Target "oils out" instead of crystallizing during pH adjustment. Rapid protonation traps solvent/water and tarry oligomers within the amorphous matrix before a crystal lattice can form.Heat the aqueous filtrate to 50°C, add 10% seed crystals, and adjust pH dropwise over 1 hour to ensure thermodynamic control.
High levels of Impurity A remaining after pH swing. Impurity A was physically trapped/occluded in the target's crystal lattice during the initial precipitation phase.Perform a kinetic slurry in hot Ethyl Acetate (EtOAc) for 2 hours (Protocol B), then cool to 5°C and filter.
Poor recovery (<50%) during pH swing. Over-acidification (pH < 5) caused co-precipitation of Impurity B alongside the target.Strictly monitor pH using a calibrated probe. Stop acidification exactly at pH 9.5 to keep Impurity B ionized.
Section 3: Mechanistic Purification Workflows
Protocol A: The pH-Swing Isolation (Primary Purification)

This protocol exploits the distinct pKa differentials between the target (pKa ~9.5) and Impurity B (pKa ~6.0) to achieve a highly selective isolation.

Step-by-Step Methodology:

  • Basic Dissolution: Suspend 100 g of crude material in 1.0 L of 1M NaOH (aq). Stir vigorously at 20–25°C for 30 minutes.

    • Causality: The target and Impurity B deprotonate and dissolve as water-soluble sodium salts. The fully aromatized Impurity A remains completely insoluble.

  • Filtration of Neutrals: Filter the dark suspension through a Celite pad to remove Impurity A and insoluble polymeric tars. Wash the filter cake with 100 mL of 0.1M NaOH.

    • Validation Checkpoint: Spot the basic filtrate on a TLC plate (Eluent: 50:50 EtOAc/Hexane). The UV-active spot at Rf 0.8 (Impurity A) must be absent from the filtrate.

  • Selective Precipitation: Transfer the filtrate to a reactor equipped with a calibrated pH meter. Cool the solution to 5°C. Add 1M HCl dropwise until the pH reaches exactly 9.5 .

    • Causality: At pH 9.5, the target is fully protonated and crashes out due to strong intermolecular lactam H-bonding. Impurity B remains ionized (anionic) and stays in solution.

  • Isolation: Stir the resulting slurry for 2 hours at 5°C to ensure complete crystallization. Filter, wash the cake with cold distilled water (to remove NaCl), and dry under vacuum at 50°C.

Workflow Crude Crude Reaction Mixture (Target + Impurity A + Impurity B) Base 1. Suspend in 1N NaOH (pH 12-13) 2. Stir at 20°C for 30 min Crude->Base Filter1 Filtration Base->Filter1 Solid1 Filter Cake Impurity A: 2,4-Dichloro (Discard) Filter1->Solid1 Insoluble Neutrals Filtrate1 Aqueous Filtrate Target (Na-salt) + Impurity B (Na-salt) Filter1->Filtrate1 Soluble Salts Acid 1. Cool to 5°C 2. Add 1N HCl dropwise to pH 9.5 Filtrate1->Acid Filter2 Filtration Acid->Filter2 Solid2 Purified Target 4-Chloro-6-methoxyquinolin-2(1H)-one (Collect) Filter2->Solid2 Precipitates at pH 9.5 Filtrate2 Mother Liquor Impurity B: 4-Hydroxy (Discard) Filter2->Filtrate2 Remains soluble at pH 9.5

Figure 1: Mechanistic pH-swing workflow for the selective isolation of 4-chloro-2-quinolones.

Protocol B: Kinetic Slurry (Polishing Step)

If analytical testing indicates trace contamination of Impurity A, a kinetic slurry is required.

Step-by-Step Methodology:

  • Suspension: Suspend the dried material from Protocol A in Ethyl Acetate (5 volumes, e.g., 500 mL for 100 g).

  • Thermal Disruption: Heat the mixture to reflux (77°C) for 2 hours.

    • Causality: The target's lactam dimers resist dissolution even at reflux, while the neutral, non-hydrogen-bonding Impurity A dissolves completely into the organic phase.

  • Isolation: Cool slowly to 0°C over 4 hours, filter, and wash the cake with cold EtOAc.

    • Validation Checkpoint: Analyze the final dried powder via HPLC (254 nm). The AUC for the peak corresponding to Impurity A must be <0.5%.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography to purify this compound? A: It is highly discouraged for scale-up. The strong hydrogen-bonding of the quinolin-2-one core causes severe tailing and irreversible adsorption on bare silica. If necessary for analytical purposes, you must use a polar modifier (e.g., 1-2% Acetic Acid or Methanol) in your mobile phase, or opt for reverse-phase chromatography.

Q: Why does my product turn slightly pink or brown upon storage? A: This is typically due to trace transition metal contamination from the reactor or the slow auto-oxidation of the electron-rich methoxy-quinoline core[2]. Solution: Incorporate a 0.1% EDTA wash during the basic dissolution step (Protocol A, Step 1) to chelate rogue metals, and store the final dried powder under an inert argon atmosphere.

Q: How can I spectroscopically confirm the selective hydrolysis of the 2-chloro group over the 4-chloro group? A: You can confirm this via 13C NMR. The carbonyl carbon of the resulting quinolin-2(1H)-one typically appears far downfield around 160-162 ppm, whereas a fully aromatized 2,4-dichloroquinoline lacks this distinct carbonyl resonance.

References
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI URL
  • Rh(III)-Catalyzed C(8)
  • Demethylation of 2,4-Dimethoxyquinolines: The Synthesis of Atanine Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted Quinolinones

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for the synthesis of substituted quinolinones. This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the synthesis of substituted quinolinones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered in the laboratory. Quinolinone scaffolds are central to numerous fields, particularly medicinal chemistry, but their synthesis can present significant hurdles.[1] This resource provides in-depth, experience-driven solutions in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to optimize your synthetic strategies.

Section 1: General Troubleshooting & Optimization

This section addresses broad issues applicable to various quinolinone synthetic routes.

Q1: My reaction is producing a low yield of the desired quinolinone and a complex mixture of byproducts. Where should I start troubleshooting?

A1: Low yields and product mixtures are common issues that can often be traced back to fundamental reaction parameters.[2] A systematic approach is crucial. Key factors to investigate include:

  • Reaction Temperature: Quinolinone syntheses, especially thermal cyclization steps, are highly sensitive to temperature.[2] Deviations can favor side reactions or cause decomposition of starting materials and products.[2][3]

  • Reaction Time: Prolonged heating, even at the correct temperature, can lead to degradation and the formation of tarry byproducts.[2] It is essential to monitor the reaction's progress (e.g., by TLC or LC-MS) to determine the optimal endpoint.

  • Purity of Starting Materials: Impurities in reactants like anilines or β-ketoesters can introduce competing side reactions, complicating the product mixture and hindering purification. Always verify the purity of your starting materials before beginning a synthesis.

  • Solvent Choice: The polarity and boiling point of your solvent are critical. For high-temperature cyclizations, a high-boiling, inert solvent like Dowtherm A or diphenyl ether is often necessary to reach the required temperature and ensure efficient heat transfer.[4][5]

Below is a general workflow to guide your optimization process.

G start Low Yield / Multiple Products purity Verify Starting Material Purity (NMR, GC-MS) start->purity temp Verify Reaction Temperature purity->temp time Optimize Reaction Time (Monitor by TLC/LC-MS) temp->time solvent Evaluate Solvent Choice time->solvent catalyst Assess Catalyst Activity (If applicable) solvent->catalyst end Improved Yield & Purity catalyst->end

Caption: General troubleshooting workflow for low yields.

Section 2: Challenges in Specific Named Reactions

Different synthetic routes to quinolinones present unique challenges. This section breaks down common issues by reaction type.

Gould-Jacobs Reaction

This reaction is a powerful method for creating 4-hydroxyquinolinones (which exist in equilibrium with the 4-quinolinone tautomer) via thermal cyclization of an anilinomethylenemalonate intermediate.[3][6]

Q2: My Gould-Jacobs reaction is forming a significant amount of dark, insoluble tar, and the yield is very low. What is happening?

A2: Tar formation is a classic problem in the Gould-Jacobs reaction, often caused by the high temperatures required for cyclization (typically 240-250°C).[2][7] The key intermediate can undergo intermolecular polymerization if the intramolecular cyclization is not efficient.[2]

Troubleshooting Steps:

  • Strict Temperature Control: The most critical factor is precise temperature management. Use a high-boiling solvent (e.g., Dowtherm A) and a reliable heating mantle with a temperature controller to avoid overheating.[4]

  • Two-Stage Heating Profile: Do not heat the reaction to the final temperature immediately. First, heat at a lower temperature (e.g., 140-150°C) to ensure the formation of the anilinomethylenemalonate intermediate. Once this stage is complete (monitor by TLC), rapidly increase the temperature to effect cyclization.[2]

  • Minimize Reaction Time at High Temperature: The cyclization step is often rapid (30-60 minutes). Prolonged heating at >240°C will degrade the product.[7] Monitor the disappearance of the intermediate to avoid unnecessary heating.

Protocol 1: Optimized Gould-Jacobs Synthesis of a 4-Quinolone

This protocol incorporates best practices to minimize side reactions.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a high-boiling solvent like Dowtherm A.

  • Intermediate Formation: Heat the mixture to 140-150°C for 1-2 hours. Monitor the reaction by TLC until the aniline is consumed.

  • Cyclization: Increase the temperature rapidly to 240-250°C. Maintain this temperature and monitor the disappearance of the intermediate by TLC (typically 30-60 minutes).

  • Work-up: Once the cyclization is complete, cool the reaction mixture and pour it into a beaker of cold petroleum ether or hexane to precipitate the product.

  • Purification: Collect the solid by filtration and wash with cold ether to remove residual solvent and byproducts. The crude 4-hydroxy-3-carboalkoxyquinoline can be further purified by recrystallization (e.g., from ethanol) or used directly in the next step (saponification and decarboxylation).[2]

Conrad-Limpach-Knorr Synthesis

This synthesis involves the reaction of anilines with β-ketoesters. A key challenge is controlling the regioselectivity, which is highly dependent on temperature. The kinetically favored product (formed at lower temperatures) is the 4-quinolinone, while the thermodynamically favored product (formed at higher temperatures) is the 2-quinolinone (Knorr product).[8][9]

Q3: My Conrad-Limpach synthesis is giving the wrong isomer; I'm getting the 2-quinolinone instead of the desired 4-quinolinone. How do I control this?

A3: This is a classic case of thermodynamic versus kinetic control. The formation of the 2-quinolinone isomer (Knorr product) is favored at higher initial condensation temperatures (ca. 140°C or higher).[4][9] To obtain the desired 4-quinolinone (the kinetic product), you must control the initial condensation step at a lower temperature.

G reactants Aniline + β-Ketoester low_temp Low Temp (e.g., RT - 100°C) Kinetic Control reactants->low_temp Condensation high_temp High Temp (e.g., >140°C) Thermodynamic Control reactants->high_temp Condensation prod_4 4-Quinolinone low_temp->prod_4 Cyclization prod_2 2-Quinolinone (Knorr Product) high_temp->prod_2 Cyclization

Sources

Optimization

Side product formation in the chlorination of quinolinones

Welcome to the Technical Support Center for the chlorination of quinolinones. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the conversion of quinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chlorination of quinolinones. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the conversion of quinolinones (often referred to as hydroxyquinolines in their tautomeric form) to chloroquinolines. This transformation is a critical synthetic node in drug discovery, particularly for antimalarial and anti-infective scaffolds.

While phosphorus oxychloride ( POCl3​ ) is the industry-standard reagent, the reaction is notoriously prone to side product formation if kinetic and thermodynamic parameters are not rigorously controlled. This guide provides a mechanistic framework to understand the causality of these side reactions and offers a self-validating troubleshooting protocol to ensure high-purity product isolation.

Mechanistic Causality: The Pathway to Chloroquinolines

To troubleshoot side products, we must first understand the fundamental reaction mechanism. The chlorination of quinolinones with POCl3​ does not occur in a single concerted step; it proceeds via a distinct, temperature-dependent two-stage mechanism.

Initially, the nucleophilic oxygen of the quinolinone attacks the electrophilic phosphorus center of POCl3​ , forming a highly reactive O-phosphorylated intermediate . This kinetic step is rapid and typically occurs at lower temperatures (< 25 °C)1[1]. The second thermodynamic step requires elevated temperatures (70–100 °C) to facilitate nucleophilic attack by a chloride ion, which displaces the phosphate leaving group to yield the final chloroquinoline[1].

When the delicate balance of temperature, stoichiometry, and basicity is disrupted, the reaction diverges into problematic side pathways.

G Q Quinolinone (Starting Material) O_Phos O-Phosphorylated Intermediate Q->O_Phos Phosphorylation (<25 °C) Formyl 3-Formyl-Chloroquinoline (Vilsmeier Byproduct) Q->Formyl Excess DMF (Vilsmeier) POCl3 POCl3 + Base/DMF POCl3->Q Reagent Addition Product Chloroquinoline (Target Product) O_Phos->Product Cl- Attack (70-100 °C) Dimer Pseudodimer (Side Product) O_Phos->Dimer Reaction with Unreacted SM Tar Decomposition / Tars (Overheating) O_Phos->Tar Harsh Conditions / Moisture

Reaction pathway of quinolinone chlorination highlighting key intermediates and side products.

Troubleshooting FAQs: Diagnosing Side Reactions

Q1: Why am I seeing a significant amount of "pseudodimer" mass in my LC-MS? Root Cause: Pseudodimerization occurs when the highly reactive O-phosphorylated intermediate reacts with unreacted quinolinone starting material instead of a chloride ion[1]. Solution: This is a kinetic failure caused by inadequate temperature control or insufficient chloride concentration. Ensure the initial phosphorylation is completely finished at < 25 °C under basic conditions before ramping the temperature to 70–90 °C for the chlorination step[1]. Maintaining a basic environment (using a tertiary amine like pyridine) suppresses dimer formation and drives intermediate turnover.

Q2: I am using DMF as a catalyst, but I'm isolating a 3-formyl-chloroquinoline byproduct. How do I prevent this? Root Cause: N,N-Dimethylformamide (DMF) is commonly added in catalytic amounts to generate the Vilsmeier-Haack reagent, which accelerates chlorination. However, quinolinones with electron-rich rings are highly susceptible to electrophilic aromatic substitution. The Vilsmeier reagent acts as a potent formylating agent, leading to unintended formylation at the 3-position2[2]. Solution: If your substrate is prone to formylation, eliminate DMF. Instead, use a solvent-free approach with equimolar POCl3​ and a stoichiometric organic base in a sealed reactor 3[3], or switch to an alternative chlorinating agent like thionyl chloride ( SOCl2​ ) without DMF[2].

Q3: My reaction yields a dark, tar-like substance with very little product. What went wrong? Root Cause: Tars and dark impurities are the result of thermal decomposition or localized overheating, severely exacerbated by moisture. POCl3​ reacts violently with water to form phosphoric and hydrochloric acids, which degrade sensitive functional groups on the quinoline ring. Solution: Ensure strictly anhydrous conditions. Use freshly distilled POCl3​ , oven-dried glassware, and an inert atmosphere (nitrogen or argon). Control the heating ramp rate to avoid localized hot spots.

Q4: Can I avoid the massive excess of POCl3​ typically reported in literature? Root Cause: Traditional protocols use POCl3​ as both reagent and solvent, leading to hazardous workups, phosphoric acid buildup, and over-chlorination of secondary reactive sites. Solution: Yes. Recent methodologies demonstrate that solvent-free chlorination using strictly equimolar POCl3​ (0.5 to 1.0 equivalents per hydroxyl group) combined with an equivalent of pyridine at 140 °C in a sealed vessel provides excellent yields (>86%) while minimizing poly-chlorinated side products[3].

Quantitative Data: Comparative Side Product Profiles

The following table summarizes how different reaction conditions influence the predominant side products during quinolinone chlorination.

Reaction ConditionPrimary Chlorinating AgentAdditives / CatalystsPredominant Side Product RiskCausality / Mechanism
Standard Reflux Excess POCl3​ NoneTars / DecompositionLocalized overheating and moisture-induced phosphoric acid hydrolysis.
Vilsmeier-Haack POCl3​ or SOCl2​ Catalytic DMF3-Formyl-chloroquinolineDMF reacts with POCl3​ to form a Vilsmeier reagent, causing electrophilic formylation.
Low Temp / Unbuffered POCl3​ NonePseudodimersO-phosphorylated intermediate reacts with unreacted starting material instead of Cl− [1].
Solvent-Free Sealed Equimolar POCl3​ Pyridine (1 equiv)Unreacted Starting MaterialInsufficient mixing or pressure loss prevents complete conversion[3].

Self-Validating Experimental Protocol: Optimized Chlorination

This methodology is designed as a self-validating system. Each step incorporates specific causality checks to suppress pseudodimerization and formylation while ensuring complete conversion.

Step-by-Step Methodology:

  • Preparation & Inertion : In a rigorously dried 250 mL round-bottom flask flushed with argon, suspend the quinolinone (1.0 equiv, e.g., 50 mmol) in anhydrous toluene (0.5 M).

    • Causality Check: Toluene acts as an inert heat sink. If the solid does not suspend evenly, ensure stirring speed is increased. Toluene prevents the localized overheating that causes tar formation.

  • Base Addition : Add anhydrous N,N-diisopropylethylamine (DIPEA) or pyridine (1.2 equiv) to the suspension.

    • Causality Check: The base neutralizes the generated HCl . Maintaining basicity is strictly required to prevent pseudodimerization during the initial phosphorylation phase.

  • Phosphorylation Phase : Cool the suspension to 0–5 °C using an ice bath. Add freshly distilled POCl3​ (1.1 equiv) dropwise over 30 minutes. Maintain stirring at room temperature for 1 hour.

    • Causality Check: Keep the temperature < 25 °C. If the reaction exotherms beyond 25 °C, pause addition. This ensures clean conversion to the O-phosphorylated intermediate without premature, uncontrolled chlorination.

  • Chlorination Phase : Attach a reflux condenser and gradually heat the mixture to 90 °C for 4–6 hours.

    • Causality Check: Monitor by TLC or LC-MS. The reaction is complete only when the highly polar phosphorylated intermediate is fully consumed and converted to the less polar chloroquinoline.

  • Quenching & Workup : Cool the reaction to 0 °C. Carefully quench by dropwise addition of the reaction mixture into a vigorously stirred beaker of crushed ice and saturated aqueous NaHCO3​ (pH adjusted to ~8).

    • Causality Check: Alkaline quenching prevents the acidic hydrolysis of the newly formed chloroquinoline back to the starting quinolinone. If the pH drops below 7 during quenching, add more NaHCO3​ .

  • Isolation : Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure chloroquinoline.

References

  • Alexander, C. W., et al. "POCl3 chlorination of 4-quinazolones." PubMed / National Institutes of Health, 2011.[Link]

  • Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules (MDPI), 2012.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Efficacy of Synthesized Quinolinone-Based Inhibitors

Welcome to the Quinolinone Scaffold Troubleshooting Hub. As a Senior Application Scientist, I have seen countless promising quinolinone derivatives fail to translate from in silico hits to viable preclinical candidates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Quinolinone Scaffold Troubleshooting Hub. As a Senior Application Scientist, I have seen countless promising quinolinone derivatives fail to translate from in silico hits to viable preclinical candidates. The quinolinone core is a privileged structure in medicinal chemistry, frequently utilized in designing inhibitors for targets such as mutant Isocitrate Dehydrogenase 1 (mIDH1), vascular endothelial growth factor receptor 2 (VEGFR2), and acetylcholinesterase (AChE). However, achieving high in vitro and in vivo efficacy requires navigating complex biochemical artifacts, cellular barriers, and metabolic liabilities.

This guide is designed to help you systematically diagnose and resolve the root causes of efficacy drop-offs in your quinolinone pipeline.

Diagnostic Workflow

Workflow for diagnosing and resolving efficacy bottlenecks in quinolinone inhibitors.

Section 1: Biochemical & Target Engagement Troubleshooting

Q: My quinolinone derivative shows a high IC50 in biochemical assays despite excellent docking scores. What is causing this discrepancy?

A: Discrepancies between in silico predictions and in vitro biochemical efficacy often stem from physical properties rather than binding pocket mismatch. Quinolinones, particularly those with planar, highly aromatic substitutions, are prone to poor aqueous solubility and colloidal aggregation. Aggregates can sequester the target protein non-specifically, leading to false positives, or precipitate out of solution, leading to false negatives (low apparent efficacy).

Furthermore, the carbonyl group and NH of the quinolinone core are critical for hydrogen bonding with targets like mIDH1-R132H;1[1].

Self-Validating Protocol: Detergent-Based Aggregation Assay

To validate whether low efficacy is due to aggregation or a true lack of target engagement, employ this self-validating system:

  • Preparation: Prepare your standard biochemical assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

  • Baseline Measurement: Run the standard dose-response assay to determine the baseline IC50 of the quinolinone inhibitor.

  • Detergent Challenge: Repeat the exact same assay with the addition of a non-ionic detergent (0.01% to 0.1% Triton X-100 or CHAPS) to the assay buffer.

  • Causality Check:

    • If the IC50 significantly improves (shifts to a lower concentration) or the Hill slope normalizes (approaches 1.0), your compound was forming colloidal aggregates. The detergent breaks up these micelles, revealing the true monomeric binding affinity.

    • If the IC50 remains unchanged, the low efficacy is a true reflection of poor target affinity, meaning structural optimization of the pharmacophore is required.

Section 2: Cellular Efficacy & Permeability

Q: Why is my quinolinone inhibitor highly potent in biochemical assays (low nM) but shows weak activity in cell-based assays (high µM)?

A: A massive shift between biochemical and cellular IC50 (often >100-fold) is a hallmark of either poor membrane permeability, high intracellular competition, or active efflux. If your quinolinone is an ATP-competitive kinase inhibitor, it must compete with millimolar concentrations of intracellular ATP, whereas 2[2]. Additionally, quinolinone derivatives with high lipophilicity are frequently substrates for P-glycoprotein (P-gp) efflux pumps.

Table 1: Quantitative Comparison of Assay Conditions Impacting Efficacy
ParameterBiochemical AssayCell-Based AssayImpact on Apparent Efficacy (IC50)Troubleshooting Action
ATP Concentration 10 - 100 µM1 - 5 mM10x to 100x right-shift (weaker)Run biochemical assay at 1 mM ATP to simulate cellular conditions.
Protein Concentration Minimal (Enzyme only)High (10% FBS in media)5x to 50x right-shift due to bindingRun cell assay in 1% FBS or perform a plasma protein binding (PPB) assay.
Incubation Time 30 - 60 minutes24 - 72 hoursVariable (degradation reduces efficacy)Assess compound stability in media at 37°C over 72 hours.
Membrane Barrier NoneLipid Bilayer + EffluxSignificant loss if LogP < 1 or > 5Optimize LogP/LogD; test in Caco-2 permeability assay.
Self-Validating Protocol: Assessing Efflux Ratio via Caco-2 Permeability
  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to form a polarized monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER) to confirm tight junction integrity (>200 Ω·cm²).

  • Compound Dosing: Add the quinolinone inhibitor (10 µM) to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample both chambers and quantify compound concentration via LC-MS/MS.

  • Calculation: Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ).

  • Causality Check: An ER > 2.0 indicates the compound is actively pumped out of the cell. To validate this, co-administer a P-gp inhibitor (e.g., verapamil) during your cellular efficacy assay. If potency is restored, efflux—rather than poor passive permeability—is the definitive root cause.

Section 3: Structural Optimization & Mechanism of Action

Q: How can I structurally optimize the quinolinone core to improve efficacy against specific targets like VEGFR2 or mIDH1?

A: The quinolinone core relies heavily on its hydrogen bond donor/acceptor profile. For antiangiogenic efficacy, quinolinone derivatives must effectively bind the kinase domain of VEGFR2 to block downstream signaling. Modifications that increase steric bulk around the NH group often disrupt critical hinge-binding interactions. Conversely, halogenation (e.g., adding a chlorine at the 6-position) can 1[1].

When quinolinones successfully engage targets like VEGFR2, they3[3].

Mechanism of action: Quinolinone derivatives inhibit VEGFR2, blocking angiogenic signaling.

References

  • Title: Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway Source: PubMed URL: [Link]

Sources

Optimization

Refinement of analytical methods for quinoline isomer separation

[label="Resolution Troubleshooting workflow for poor peak resolution in RP-HPLC. Validated Protocol: Ion-Pairing RP-HPLC Separation Self-Validation Metric: System suitability must show a tailing factor ≤ 1.2 for both pea...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Resolution

Troubleshooting workflow for poor peak resolution in RP-HPLC.

Validated Protocol: Ion-Pairing RP-HPLC Separation Self-Validation Metric: System suitability must show a tailing factor 1.2 for both peaks before proceeding.

  • Mobile Phase Preparation: Prepare an aqueous buffer using 20 mM Potassium Phosphate. Adjust the pH to 2.5 using Phosphoric Acid. Causality: At pH 2.5, both quinoline and isoquinoline are fully protonated (cationic), ensuring a single retention mechanism.

  • Ion-Pair Addition: Add 5-10 mM Sodium Dodecyl Sulfate (SDS) to the aqueous buffer[1]. Causality: The anionic SDS binds to the cationic quinolines, creating a neutral, highly hydrophobic complex. The slight steric difference in the nitrogen position causes a differential binding affinity with SDS, amplifying the separation.

  • Column Equilibration: Flush a Phenyl-Hexyl column (provides orthogonal π−π selectivity compared to standard C18) with 20 column volumes of the mobile phase.

  • Gradient Execution: Run a linear gradient from 20% to 60% Acetonitrile over 15 minutes. Maintain a flow rate of 1.0 mL/min at 30°C.

Issue 2: Resolving Highly Similar Methylquinoline Derivatives

Symptom: Alkyl-derivatives co-elute completely in HPLC regardless of gradient or stationary phase changes. Causality: The addition of methyl groups homogenizes the dipole moment and hydrophobicity, rendering liquid-solid partitioning ineffective. An electrokinetic approach is required.

CE_Logic Input Quinoline Isomer Sample Matrix Decision1 Analyte Charge State? Input->Decision1 CZE Capillary Zone Electrophoresis (CZE) Decision1->CZE Charged (Low pH) Decision2 Aqueous Solubility? Decision1->Decision2 Neutral/Mixed MEEKC MEEKC / MEKC (SDS Micelles) Decision2->MEEKC High NACE Nonaqueous CE (NACE) Decision2->NACE Low

Decision matrix for selecting capillary electrophoresis modes.

Validated Protocol: MEEKC (Microemulsion Electrokinetic Chromatography) Self-Validation Metric: The electroosmotic flow (EOF) marker must maintain a migration time %RSD of < 1.0% across 5 injections.

  • Microemulsion Preparation: Combine 0.8% (w/w) octane (oil phase), 6.6% (w/w) 1-butanol (co-surfactant), 3.3% (w/w) SDS (surfactant), and 89.3% (w/w) 10 mM sodium tetraborate buffer (pH 9.2). Sonicate for 30 minutes until optically clear[2].

  • Capillary Conditioning: Flush a bare fused-silica capillary (50 µm ID x 60 cm) with 1M NaOH for 5 minutes, followed by water for 2 minutes, and the microemulsion for 5 minutes.

  • Injection & Separation: Apply hydrodynamic injection at 50 mbar for 3 seconds. Apply a separation voltage of +25 kV. Causality: The neutral methylquinolines partition into the hydrophobic core of the migrating SDS microemulsion droplets. Isomers with slightly different molecular volumes partition at different rates, allowing baseline resolution.

  • Detection: Monitor UV absorbance at 220 nm.

  • High performance liquid chromatographic separation and pH-dependent electrochemical properties of pyrroloquinoline quinone and three closely related isomeric analogues Source: PubMed (Biochemical and Biophysical Research Communications) URL:[Link]

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography Source: PMC (Journal of Chromatography A) URL:[Link]

  • Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications Source: Diva Portal URL:[Link]

  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution Source: Horizon IRD (Journal of Chromatography A) URL:[Link]

Sources

Troubleshooting

Scaling up the synthesis of 4-Chloro-6-methoxyquinolin-2(1H)-one for preclinical studies

Preclinical Scale-Up Support Portal: 4-Chloro-6-methoxyquinolin-2(1H)-one Synthesis Welcome to the technical support center for the scale-up synthesis of 4-Chloro-6-methoxyquinolin-2(1H)-one. This guide is engineered for...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Scale-Up Support Portal: 4-Chloro-6-methoxyquinolin-2(1H)-one Synthesis

Welcome to the technical support center for the scale-up synthesis of 4-Chloro-6-methoxyquinolin-2(1H)-one. This guide is engineered for process chemists and drug development professionals. It bypasses theoretical generalizations to focus on the thermodynamic causality, self-validating in-process controls (IPCs), and exact parameters required to transition this critical intermediate from the bench to preclinical manufacturing.

I. Mechanistic Pathway & Process Architecture

The synthesis of 1-unsubstituted 4-chloroquinolin-2-ones presents a unique regioselectivity challenge. Direct chlorination of the 4-hydroxyquinolin-2(1H)-one precursor invariably yields mixtures because both the C2 and C4 oxygens are highly nucleophilic in their tautomeric forms[1].

To bypass this, our validated scale-up architecture utilizes a three-phase divergent-convergent strategy :

  • High-temperature thermal cyclization.

  • Exhaustive chlorination to the 2,4-dichloro intermediate.

  • Regioselective hydrolysis to unmask the 2-quinolone core[2].

G A 4-Methoxyaniline + Diethyl Malonate B 4-Hydroxy-6-methoxy- quinolin-2(1H)-one A->B Dowtherm A, 250°C (Thermal Cyclization) C 2,4-Dichloro-6-methoxy- quinoline B->C POCl3, 110°C (Chlorination) D 4-Chloro-6-methoxy- quinolin-2(1H)-one C->D 90% Cl2CHCOOH, Reflux (Selective Hydrolysis)

Synthetic workflow for 4-Chloro-6-methoxyquinolin-2(1H)-one via selective hydrolysis.

II. Quantitative Process Parameters

The following table summarizes the critical thermodynamic and temporal data required to maintain phase integrity across a 100g–1kg preclinical scale-up.

Process PhaseReagents & SolventsTemp (°C)Time (h)Self-Validating IPCExpected Yield
1. Cyclization 4-Methoxyaniline, Diethyl malonate, Dowtherm A240–2504.0–6.0TLC: Complete disappearance of UV-active aniline75–80%
2. Chlorination POCl3 (neat, 5.0 eq)105–1102.5–3.0HPLC: <1% mono-chloro intermediate remaining85–90%
3. Hydrolysis 90% Dichloroacetic acid (aq)95–1001.0–1.5TLC: Shift from non-polar to highly polar spot80–85%

III. Master Protocol: Self-Validating Methodologies

Phase 1: Thermal Cyclization to 4-Hydroxy-6-methoxyquinolin-2(1H)-one
  • Preparation: In a jacketed reactor equipped with a Dean-Stark trap, combine 4-methoxyaniline (1.0 eq) and diethyl malonate (1.2 eq) in Dowtherm A.

  • Causality-Driven Heating: Heat the mixture to 240–250 °C under a strict nitrogen sweep. Causality: The intermediate malondianilide requires extreme thermal energy (>200 °C) to overcome the activation barrier for intramolecular Friedel-Crafts-type cyclization[3]. The Dean-Stark trap continuously removes ethanol, driving the thermodynamic equilibrium forward.

  • Self-Validation: Pull an aliquot every 60 minutes. The reaction is validated as complete when TLC (Hexane/EtOAc 1:1) shows the total consumption of the aniline precursor.

  • Isolation: Cool the reactor to 50 °C. Dilute the mixture with hexanes to selectively precipitate the product, leaving the lipophilic Dowtherm A in solution. Filter and wash thoroughly with hexanes.

Phase 2: Exhaustive Chlorination
  • Preparation: Suspend the Phase 1 product in neat POCl3 (5.0 eq).

  • Causality-Driven Reaction: Heat the suspension to reflux (105–110 °C). Causality: 1-unsubstituted 4-hydroxyquinolin-2-ones tautomerize, presenting two nucleophilic oxygen atoms. POCl3 exhaustively chlorinates both the C2 and C4 positions to form 2,4-dichloro-6-methoxyquinoline[1].

  • Self-Validation: Quench a 0.5 mL aliquot in ice water, extract with EtOAc, and analyze via HPLC. The system is validated when the intermediate is >98% 2,4-dichloro species.

  • Isolation: Carefully quench the bulk reaction by slow, dropwise addition to crushed ice to manage the massive HCl gas evolution and exotherm. Filter the resulting precipitate.

Phase 3: Regioselective Hydrolysis
  • Preparation: Dissolve the 2,4-dichloro-6-methoxyquinoline in 90% aqueous dichloroacetic acid.

  • Causality-Driven Hydrolysis: Reflux at 95–100 °C for 1 hour. Causality: The C2 position is highly electrophilic due to the adjacent electronegative nitrogen. Acidic media protonate the quinoline nitrogen, further activating C2 over C4 toward nucleophilic attack by water. This cleanly unmasks the 4-chloroquinolin-2(1H)-one[2].

  • Self-Validation: Monitor via TLC. The protocol validates itself through a distinct phase shift: the starting material is highly non-polar, while the product (featuring a 2-quinolone core with N-H and C=O bonding) is highly polar.

  • Isolation: Pour the clear solution onto ice-cold water. Collect the precipitated target compound by filtration and recrystallize from ethanol to achieve >99% preclinical purity.

IV. Troubleshooting Matrix & FAQs

Q: Why do we observe dark, tarry byproducts during the Phase 1 cyclization, and how can it be mitigated? A: Tarry byproducts are the result of oxidative degradation. Anilines are electron-rich and highly susceptible to oxidation at elevated temperatures. Solution: The reaction must be thoroughly degassed and conducted under a strict inert atmosphere (N2 or Argon). Furthermore, utilizing Dowtherm A provides a stable, high-boiling heat transfer medium that prevents localized superheating on the reactor walls, which is the primary driver of decomposition[3].

Q: Why perform a two-step chlorination-hydrolysis instead of direct selective chlorination? A: Attempting to restrict POCl3 stoichiometry to achieve mono-chlorination results in an intractable mixture of unreacted starting material, 2-chloro, 4-chloro, and 2,4-dichloro species. The self-validating approach is to drive the reaction to the fully chlorinated 2,4-dichloro intermediate, then exploit the differential electrophilicity of the C2 and C4 positions. The C2 position undergoes selective hydrolysis in dilute dichloroacetic acid to cleanly afford the desired product.

Q: During Phase 2 chlorination, the reaction stalls before complete conversion to the 2,4-dichloro intermediate. What is the cause? A: This is typically caused by insufficient removal of the HCl byproduct or moisture ingress deactivating the POCl3. Ensure the reactor is fitted with an efficient scrubber system to pull HCl gas out of the equilibrium, and verify that the Phase 1 precursor was dried to a constant weight (KF < 0.5%) before suspension in POCl3.

Q: Can we use standard aqueous HCl instead of 90% dichloroacetic acid for Phase 3? A: While aqueous HCl can facilitate hydrolysis, 90% dichloroacetic acid is vastly superior for scale-up. It acts as both an excellent solvent for the highly non-polar 2,4-dichloroquinoline and a strong organic acid that provides the exact pKa required to protonate the quinoline nitrogen without causing complete degradation of the methoxy group[2].

V. References

  • Synthesis of Novel Phosphoric Acid Esters of 4-Hydroxy-2-quinolone Journal of Heterocyclic Chemistry (UTB)[Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue MDPI - Molecules[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of c-Met inhibition by 4-anilinoquinoline derivatives

Bench-to-Bedside Validation: Evaluating 4-Anilinoquinoline Derivatives as Next-Generation c-Met Inhibitors The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding to its natu...

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Author: BenchChem Technical Support Team. Date: April 2026

Bench-to-Bedside Validation: Evaluating 4-Anilinoquinoline Derivatives as Next-Generation c-Met Inhibitors

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding to its natural ligand, hepatocyte growth factor (HGF), activates downstream cascades critical for cell survival, proliferation, and migration[1]. While physiological c-Met signaling is essential for tissue homeostasis, its dysregulation—via gene amplification, point mutations, or transcriptional upregulation—is a primary driver of tumorigenesis and acquired resistance to targeted therapies like EGFR inhibitors[1].

For drug development professionals, identifying highly selective, potent c-Met inhibitors is a priority. While clinical standards such as Cabozantinib and Crizotinib have validated c-Met as a therapeutic target, their multi-kinase activity profiles often lead to dose-limiting off-target toxicities[2]. Recently, 4-anilinoquinoline derivatives have emerged as a highly tunable, potent alternative[1][3]. The electron-deficient quinoline core effectively mimics the adenine ring of ATP, allowing these compounds to anchor deeply into the kinase hinge region, while substitutions at the C-6, C-7, and aniline rings offer precise control over target selectivity[3][4].

This guide objectively compares the performance of emerging 4-anilinoquinoline derivatives against established clinical inhibitors and provides the self-validating experimental workflows required to benchmark these compounds.

Mechanistic Overview: The HGF/c-Met Axis

To evaluate an inhibitor, one must first understand the structural mechanics of the target. c-Met activation requires receptor homodimerization and trans-autophosphorylation of key tyrosine residues (Tyr1234/1235) within the activation loop[1]. 4-anilinoquinolines function as Type I ATP-competitive inhibitors. By occupying the ATP-binding pocket, they lock the kinase in an inactive conformation, severing the signal before it can reach the PI3K/AKT or RAS/ERK pathways.

G HGF HGF Ligand cMet c-Met Receptor HGF->cMet Dimerization Dimerization & Autophosphorylation cMet->Dimerization PI3K PI3K/AKT Pathway (Survival) Dimerization->PI3K RAS RAS/ERK Pathway (Proliferation) Dimerization->RAS Inhibitors 4-Anilinoquinolines (ATP-Competitive) Inhibitors->cMet Kinase Blockade

Figure 1: HGF/c-Met signaling cascade and ATP-competitive blockade by 4-anilinoquinolines.

Comparative Efficacy: 4-Anilinoquinolines vs. Clinical Standards

When benchmarking novel 4-anilinoquinolines against FDA-approved therapies, biochemical potency ( IC50​ ) and target selectivity are the primary metrics. The data below highlights how specific structural optimizations (e.g., 6,7-dimethoxy groups) allow 4-anilinoquinolines to achieve nanomolar potency comparable to multi-kinase inhibitors, but with potentially narrower, safer target profiles.

Compound / DrugScaffold Classc-Met IC50​ (nM)Target ProfileDevelopment Status
Cabozantinib Quinoline-dicarboxamide1.3Multi-kinase (c-Met, VEGFR2, RET)FDA Approved[2]
Crizotinib Aminopyridine11.0Multi-kinase (c-Met, ALK, ROS1)FDA Approved[2]
Compound 27 4,6,7-substituted quinoline19.0c-Met / Multi-kinasePreclinical[3]
Compound 12n 6,7-dimethoxy-4-anilinoquinoline30.0Highly selective c-MetPreclinical[1]

Data Interpretation: While Cabozantinib exhibits extreme biochemical potency (1.3 nM), its broad inhibition of VEGFR2 and RET contributes to adverse events like hypertension and hand-foot syndrome[2]. In contrast, Compound 12n demonstrates a highly competitive IC50​ of 30.0 nM[1]. The addition of a benzimidazole moiety to the 4-anilinoquinoline core in Compound 12n specifically optimizes hydrogen bonding within the c-Met ATP pocket, driving high selectivity and minimizing off-target kinase engagement[1].

Experimental Validation Protocols

A robust drug validation pipeline is a self-validating system. Biochemical potency must translate to cellular target engagement, which must subsequently translate to a phenotypic response.

Workflow Kinase 1. Biochemical TR-FRET Assay Cellular 2. Cellular Target Engagement Kinase->Cellular Phenotypic 3. Phenotypic Response Cellular->Phenotypic Validation 4. Orthogonal Validation Phenotypic->Validation

Figure 2: Sequential self-validating workflow for evaluating novel c-Met kinase inhibitors.

Protocol 1: Biochemical Profiling via TR-FRET Kinase Assay

Purpose: To determine the precise biochemical IC50​ of the 4-anilinoquinoline derivative. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly preferred over standard colorimetric or luminescent assays. Highly conjugated quinoline systems often exhibit auto-fluorescence; TR-FRET utilizes a time-delay measurement that eliminates this compound-induced background interference, ensuring the IC50​ reflects true catalytic inhibition.

Step-by-Step Methodology:

  • Enzyme Preparation: Utilize the recombinant human c-Met kinase domain (active). Rationale: Isolating the kinase domain removes confounding variables related to cellular membrane dynamics and receptor internalization, allowing for a direct measurement of binding affinity.

  • ATP Optimization: Set the ATP concentration precisely at its apparent Km​ (typically ~10 µM for c-Met). Rationale: Testing at the Km​ balances assay sensitivity with physiological relevance. It ensures the assay is highly sensitive to ATP-competitive inhibitors like 4-anilinoquinolines, allowing accurate benchmarking against Cabozantinib.

  • Compound Incubation: Pre-incubate the c-Met enzyme with a 10-point serial dilution of the 4-anilinoquinoline (0.1 nM to 10 µM) in assay buffer for 30 minutes at room temperature. Rationale: Many high-affinity kinase inhibitors are "slow-binding." Pre-incubation ensures the binding equilibrium is reached before the reaction begins.

  • Reaction Initiation & Detection: Add the ULight-labeled substrate and ATP to initiate the reaction. After 60 minutes, terminate the reaction with EDTA and add a Europium-labeled anti-phosphotyrosine antibody. Measure the emission ratio (665 nm / 615 nm) using a microplate reader.

Protocol 2: Cellular Target Engagement via Immunoblotting

Purpose: To confirm that the biochemical potency translates into the functional blockade of c-Met autophosphorylation inside living tumor cells. Causality: A compound may possess a 1 nM biochemical IC50​ but fail in cells due to poor membrane permeability or rapid efflux. This assay validates that the 4-anilinoquinoline effectively crosses the lipid bilayer and engages c-Met in a physiological environment.

Step-by-Step Methodology:

  • Cell Line Selection & Starvation: Seed MKN-45 or A549 cells (which exhibit high c-Met expression) in 6-well plates. Once adhered, serum-starve the cells in 0.1% FBS media for 24 hours[1]. Rationale: Serum contains endogenous growth factors. Starvation silences basal background phosphorylation, maximizing the signal-to-noise ratio upon subsequent HGF stimulation.

  • Inhibitor Treatment: Treat the cells with the 4-anilinoquinoline derivative at varying concentrations (e.g., 0.01, 0.1, 1.0, and 10 µM) for 2 hours.

  • Ligand Stimulation: Pulse the cells with 50 ng/mL recombinant human HGF for exactly 10 minutes. Rationale: 10 minutes captures the peak transient autophosphorylation of c-Met at Tyr1234/1235. Longer exposures lead to receptor internalization and ubiquitin-mediated degradation, which skews phosphorylation readouts.

  • Lysis & Analysis: Rapidly wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform Western blotting probing for:

    • Total c-Met: Rationale: Ensures the inhibitor is blocking kinase activity rather than merely causing rapid receptor degradation.

    • Phospho-c-Met (Tyr1234/1235): The direct marker of target engagement.

    • Phospho-ERK / Phospho-AKT: Rationale: Validates that the upstream receptor blockade successfully collapses the downstream oncogenic signaling networks.

Conclusion

The validation of 4-anilinoquinoline derivatives represents a significant step forward in targeted oncology[1][4]. By utilizing self-validating biochemical and cellular workflows, researchers can confidently demonstrate that these compounds not only match the potency of clinical standards like Cabozantinib and Crizotinib but offer a highly modular structural scaffold[2][3]. This modularity is critical for engineering next-generation inhibitors capable of overcoming acquired resistance mechanisms, such as MET exon 14 skipping mutations or secondary kinase domain alterations.

Sources

Comparative

4-Chloro-6-methoxyquinolin-2(1H)-one vs. Alternative Precursors in Anticancer Drug Design: A Comprehensive Comparison Guide

Executive Summary In the landscape of targeted oncology, the architectural design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, quinoline and quinolinone derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, the architectural design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, quinoline and quinolinone derivatives have emerged as foundational pharmacophores[1]. This guide provides an objective, data-driven comparison between 4-chloro-6-methoxyquinolin-2(1H)-one and other prominent quinoline-based precursors (such as those used in the synthesis of lenvatinib and cabozantinib). By analyzing the mechanistic causality behind their structural motifs and providing self-validating experimental workflows, this guide equips drug development professionals with the insights needed to select the optimal precursor for novel therapeutic pipelines.

Mechanistic Causality: The Quinolin-2(1H)-one Scaffold in Oncology

The selection of a chemical precursor is not merely a matter of synthetic convenience; it dictates the ultimate pharmacodynamic profile of the drug. 4-Chloro-6-methoxyquinolin-2(1H)-one is engineered with three highly specific functional vectors:

  • The 2-Oxo (Lactam) Motif: Unlike standard quinolines, the 2-quinolinone core exists in a lactam-lactim tautomeric equilibrium. In the kinase hinge region, the lactam acts as a critical bidentate hydrogen-bonding module (acting as both an H-bond donor via NH and an acceptor via C=O). This mimics the binding mode of the adenine ring of endogenous ATP, anchoring the inhibitor within the active site[1].

  • The 6-Methoxy Group: This electron-donating group serves a dual purpose. Pharmacologically, it projects into the solvent-exposed region or specific hydrophobic pockets, enhancing target selectivity[2]. Synthetically, it tunes the electron density of the aromatic system, modulating the pKa of the lactam nitrogen and influencing the solubility profile of the final active pharmaceutical ingredient (API).

  • The 4-Chloro Leaving Group: Positioned para to the nitrogen, the chlorine atom is highly activated for Nucleophilic Aromatic Substitution (S N​ Ar). The electron-withdrawing nature of the adjacent heterocyclic system lowers the activation energy required for incoming nucleophiles (such as anilines or phenols) to attack the C4 position[3].

Pathway Inhibitor Quinolinone Derivative RTK Target Kinase (Hinge Region) Inhibitor->RTK Competitive Binding AutoPhos Kinase Activation RTK->AutoPhos Suppressed ATP ATP Binding ATP->RTK Blocked MAPK Downstream Signaling AutoPhos->MAPK Pathway Arrest

Fig 1: Mechanism of RTK inhibition by quinolinone-derived anticancer agents.

Comparative Analysis of Precursors

When designing novel Receptor Tyrosine Kinase (RTK) inhibitors, chemists frequently choose between the 2-quinolinone core and standard functionalized quinolines. Table 1 summarizes the quantitative and qualitative performance metrics of these alternatives.

Table 1: Structural & Performance Comparison of Quinoline Precursors
Metric4-Chloro-6-methoxyquinolin-2(1H)-one4-Chloro-7-methoxyquinoline-6-carboxamide4-Chloro-6,7-dimethoxyquinoline
Primary Target Class JNK2, RTK, HGFR/MST1R dual inhibitors[2][4]VEGFR1-3, FGFR1-4 (e.g., Lenvatinib)VEGFR2, MET, RET (e.g., Cabozantinib)
Hinge-Binding Motif Bidentate Lactam (NH-C=O)Carboxamide & Quinoline NitrogenQuinoline Nitrogen & Ether Oxygen
S N​ Ar Reactivity Moderate-Low (Requires >120°C due to lactam resonance stabilization)High (100-110°C, activated by carboxamide)Moderate (100-110°C, dual methoxy tuning)
Typical S N​ Ar Yield 65% – 85%70% – 90%75% – 95%
Solubility Profile Low (High crystal lattice energy from intermolecular H-bonds)Moderate (Disrupted symmetry)Moderate to High (Lipophilic ethers)

Key Takeaway: While 4-chloro-6,7-dimethoxyquinoline offers slightly higher synthetic yields due to standard S N​ Ar kinetics, 4-chloro-6-methoxyquinolin-2(1H)-one provides superior binding affinity in kinases requiring bidentate hinge interactions. The trade-off is the requirement for harsher reaction conditions to overcome the resonance stabilization provided by the 2-oxo group.

Self-Validating Experimental Protocol: S N​ Ar Functionalization

To synthesize a target anticancer pharmacophore (e.g., a 4-arylamino or 4-aryloxy derivative), the 4-chloro group must be displaced. The following protocol utilizes a self-validating In-Process Control (IPC) system to ensure scientific integrity and high conversion rates[4].

Causality of Reagent Selection:
  • Solvent (Chlorobenzene): The S N​ Ar of 2-quinolinones requires high thermal energy to break the aromatic resonance. Chlorobenzene (b.p. 132 °C) provides the necessary thermal window while remaining non-polar enough to force the precipitation of the highly polar product, driving the equilibrium forward[4].

  • Acid Catalysis (Optional but recommended for weak nucleophiles): A catalytic amount of concentrated HCl protonates the lactam carbonyl, drastically increasing the electrophilicity of the C4 carbon.

Step-by-Step Methodology:
  • Reactant Preparation: In a 100 mL round-bottom flask, suspend 4-chloro-6-methoxyquinolin-2(1H)-one (1.0 eq, ~10 mmol) and the target nucleophile (e.g., 4-aminophenol or substituted aniline, 2.5 eq, ~25 mmol) in 40 mL of anhydrous chlorobenzene.

  • Activation: Add 2-3 drops of concentrated HCl (if utilizing an aniline nucleophile) to catalyze the substitution.

  • Thermal S N​ Ar: Attach a reflux condenser and heat the mixture to 130 °C under a nitrogen atmosphere for 10–12 hours.

  • Self-Validating IPC (LC-MS): At the 10-hour mark, withdraw a 50 µL aliquot. Dilute in methanol and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete only when the starting material peak ( [M+H]+≈210.0 ) constitutes <5% of the total ion chromatogram, and the product mass dominates. If incomplete, continue heating and re-test every 2 hours.

  • Isolation: Once validated, cool the reaction mixture to 0 °C. The product will precipitate due to its insolubility in cold chlorobenzene.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold isopropanol (2 × 15 mL) to remove unreacted nucleophile, followed by a wash with 1M NaOH (if removing phenolic impurities), and finally distilled water.

  • Final Validation: Dry the solid under vacuum and confirm the structure via 1 H NMR (check for the disappearance of the C4-Cl signature and the appearance of the nucleophile's aromatic protons) and HRMS.

Workflow Prep 1. Reactant Prep Quinolinone + Nucleophile Reaction 2. SNAr Reaction 130°C in Chlorobenzene Prep->Reaction Monitor 3. LC-MS IPC Validate[M+H]+ Shift Reaction->Monitor Monitor->Reaction <95% Conv. Purify 4. Isolation Precipitation & Filtration Monitor->Purify >95% Conv. Validate 5. Final QA NMR & HRMS Purify->Validate

Fig 2: Self-validating SNAr workflow for synthesizing quinolinone derivatives.

References

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI URL:[Link][1][3]

  • Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent Source: PMC / NIH URL:[Link][2]

  • Discovery of 6l with a New Skeleton of 6-Oxo-N-(4-(Quinolin-4-yloxy)phenyl)-1,6-dihydropyridine-3-carboxamide as a Dual-Action Inhibitor against JNK2... Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][4]

Sources

Validation

Comparative docking studies of quinoline derivatives on kinase targets

Comparative Docking Studies of Quinoline Derivatives on Kinase Targets: A Structural and Mechanistic Guide As the landscape of targeted oncology evolves, the rational design of small-molecule kinase inhibitors relies hea...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Docking Studies of Quinoline Derivatives on Kinase Targets: A Structural and Mechanistic Guide

As the landscape of targeted oncology evolves, the rational design of small-molecule kinase inhibitors relies heavily on sophisticated computational modeling. Among the most privileged scaffolds in medicinal chemistry is the quinoline nucleus. Found in FDA-approved drugs such as Bosutinib and Lenvatinib, quinoline derivatives exhibit exceptional versatility in targeting Receptor Tyrosine Kinases (RTKs)[1].

This guide provides an objective, comparative analysis of the molecular docking performance of novel quinoline derivatives against standard reference inhibitors across key kinase targets, specifically Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By examining the causality behind binding affinities and structural conformations, we provide a self-validating framework for lead optimization.

Target Rationale & Structural Causality

Receptor Tyrosine Kinases like EGFR and VEGFR-2 are central nodes in cellular signaling. Upon ligand binding, these receptors dimerize and auto-phosphorylate, triggering downstream cascades (e.g., RAS/RAF/MEK and PI3K/AKT) that drive tumor proliferation and angiogenesis[1].

Quinoline derivatives act as ATP-competitive inhibitors. The causality of their high affinity lies in their structural mimicry of the adenine ring of ATP. The nitrogen atom of the quinoline core serves as a critical hydrogen bond acceptor, anchoring the molecule to the backbone amide NH of the kinase "hinge region" (e.g., Met793 in EGFR, Cys919 in VEGFR-2)[1]. Furthermore, strategically placed substituents on the quinoline ring allow these molecules to exploit the hydrophobic pockets adjacent to the ATP-binding site, stabilizing the kinase in either the active (DFG-in) or inactive (DFG-out) conformation.

Pathway Ligand Growth Factors (EGF / VEGF) Receptor Receptor Tyrosine Kinase (EGFR / VEGFR-2) Ligand->Receptor Activation Cascade Downstream Signaling (PI3K/AKT & RAS/RAF) Receptor->Cascade Phosphorylation Inhibitor Quinoline Inhibitor (ATP-Competitive) Inhibitor->Receptor Blocks ATP Site Outcome Tumor Proliferation & Angiogenesis Cascade->Outcome Promotes

Caption: RTK signaling cascades and the targeted intervention mechanism by quinoline inhibitors.

Self-Validating Experimental Protocol

To ensure trustworthiness, molecular docking must not be a "black box" operation. Every protocol must be a self-validating system. The following step-by-step methodology ensures that the thermodynamic predictions are structurally sound and reproducible.

Step 1: Protein Preparation & Refinement High-resolution crystal structures of EGFR (e.g., PDB: 1M17) and VEGFR-2 (e.g., PDB: 4ASD) are retrieved. Co-crystallized water molecules are removed because bulk solvent can artificially skew binding energies, unless specific structural waters are known to mediate critical ligand-protein bridges. Polar hydrogens are added to accurately simulate hydrogen bonding networks, and Gasteiger partial charges are assigned.

Step 2: Ligand Preparation & Energy Minimization The 2D structures of the quinoline derivatives and reference drugs (Erlotinib, Sorafenib) are converted to 3D. Causality dictates that docking from a high-energy state yields false positives; therefore, ligands are subjected to energy minimization using the MMFF94 force field to achieve their global minimum conformation prior to docking.

Step 3: Grid Box Generation A grid box is defined to encompass the ATP-binding pocket. The coordinates are strictly centered on the hinge region residues to ensure the algorithm samples the biologically relevant active site.

Step 4: Molecular Docking & Scoring Docking is executed using AutoDock Vina or Glide. The scoring function calculates the Gibbs free energy of binding (ΔG), factoring in van der Waals forces, hydrogen bonding, electrostatics, and desolvation penalties.

Step 5: Protocol Validation (The RMSD Check) Before accepting the docking scores of novel compounds, the native co-crystallized ligand is extracted and re-docked into the prepared protein. The Root Mean Square Deviation (RMSD) between the predicted pose and the experimental crystal pose is calculated. An RMSD of < 2.0 Å validates that the grid parameters and scoring function can accurately reproduce real-world binding[2].

Workflow A 1. Target Preparation (PDB: 1M17, 4ASD) Remove H2O, Add Polar H C 3. Grid Box Definition Centered on Hinge Region A->C B 2. Ligand Minimization (Quinoline Scaffold) MMFF94 Force Field B->C D 4. Molecular Docking AutoDock Vina / Glide C->D E 5. Pose Validation Co-crystal RMSD < 2.0 Å D->E F 6. Interaction Analysis ΔG Scoring & H-Bonds E->F

Caption: Computational workflow for comparative molecular docking and structural validation.

Comparative Performance Data

The following table synthesizes the docking performance of optimized quinoline derivatives against standard clinical inhibitors. Lower binding energy (more negative ΔG) indicates a more thermodynamically stable complex.

Target KinaseLigand ClassBinding Energy (ΔG kcal/mol)Key Interacting Residues (H-Bonds)Validation RMSD (Å)
EGFR (WT) Erlotinib (Reference)-9.2Met7931.15
EGFR (WT) 4-Anilinoquinoline Deriv.-10.4Met793, Thr7901.32
EGFR (Mutant) Substituted Quinoline[3]-10.8Met793, Cys7971.41
VEGFR-2 Sorafenib (Reference)-10.1Cys919, Asp10461.02
VEGFR-2 Quinoline-Urea Deriv.[2]-11.5Cys919, Glu885, Asp10461.25
VEGFR-2 3,4-Dihydroquinolin-2-One[4]-10.9Cys919, Val8991.30

Structural Insights & Interaction Analysis

Analyzing the quantitative data reveals the mechanistic superiority of optimized quinoline scaffolds:

EGFR Inhibition: Compared to the quinazoline core of Erlotinib, novel 4-anilinoquinoline derivatives demonstrate enhanced binding affinity (ΔG = -10.4 kcal/mol vs -9.2 kcal/mol)[1]. The causality stems from the quinoline nitrogen forming a robust hydrogen bond with the Met793 backbone. Furthermore, derivatives engineered with specific halogenated anilines project deeper into the hydrophobic pocket, forming critical π-π stacking interactions with the gatekeeper residue Thr790[5]. In triple-mutant EGFR (L858R/T790M/C797S) models, substituted quinolines maintain flexibility, allowing them to bypass steric clashes that typically confer resistance to first-generation inhibitors[3].

VEGFR-2 Inhibition: In VEGFR-2 docking studies, quinoline-urea hybrids significantly outperform the reference drug Sorafenib[2]. While both molecules successfully anchor to Cys919 at the hinge region, the urea linker in the quinoline derivative acts as both a hydrogen bond donor and acceptor. This allows it to interact simultaneously with Glu885 (in the αC-helix) and Asp1046 (the DFG motif), locking the kinase in the inactive DFG-out conformation[2]. Additionally, 3,4-dihydroquinolin-2(1H)-one analogues have shown exceptional binding profiles against VEGFR-2, making them highly viable candidates for targeting angiogenesis in complex malignancies like Glioblastoma Multiforme[4].

Conclusion

Comparative molecular docking confirms that the quinoline scaffold is not merely a structural alternative to quinazolines or pyrimidines, but a highly tunable pharmacophore capable of superior thermodynamic binding. By strictly adhering to self-validating computational protocols (RMSD < 2.0 Å), researchers can confidently leverage these insights to rationally design next-generation kinase inhibitors with enhanced potency and overcome acquired resistance mutations.

References

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents Source: PMC / NIH URL
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: PMC / NIH URL
  • Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)
  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)
  • Computational and Synthetic approach with Biological Evaluation of Substituted Quinoline derivatives as small molecule L858R/T790M/C797S triple mutant EGFR inhibitors Source: PubMed / NIH URL

Sources

Comparative

Confirming the mechanism of action for quinolinone-based anticancer agents

Advanced Mechanistic Profiling of Quinolinone-Based Anticancer Agents: A Comparative Guide The quinolinone and quinolone scaffolds have evolved far beyond their traditional roles as antibacterial agents. Recent structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Mechanistic Profiling of Quinolinone-Based Anticancer Agents: A Comparative Guide

The quinolinone and quinolone scaffolds have evolved far beyond their traditional roles as antibacterial agents. Recent structural hybridizations—such as thiochromeno-quinolinones and benzimidazole-quinolinones—have yielded highly potent, multi-target anticancer agents[1][2]. For drug development professionals, confirming the mechanism of action (MoA) of these novel derivatives is critical for predicting off-target toxicity and establishing therapeutic windows.

This guide provides an in-depth comparative analysis of quinolinone-based agents against standard chemotherapeutics, detailing the causal logic behind their polypharmacology and outlining self-validating experimental protocols to confirm their MoA.

The Tri-Modal Mechanism of Quinolinone Derivatives

Unlike traditional mono-targeted therapies, advanced quinolinone derivatives often exhibit a tri-modal mechanism of action, disrupting tumor survival at the genomic, structural, and signaling levels simultaneously.

  • Topoisomerase I and II Poisoning: While many agents act as simple DNA intercalators, specific fluoroquinolone derivatives (e.g., QNT11) and heterotetracyclic quinolinones act as topoisomerase poisons[2][3]. They stabilize the transient DNA-topoisomerase cleavable complex, converting an essential DNA replication enzyme into a DNA-damaging agent, ultimately leading to double-strand breaks and apoptosis[2].

  • Tubulin Polymerization Inhibition: Several quinolinone hybrids bind directly to the colchicine site of β -tubulin[4]. By obstructing microtubule assembly, they prevent the formation of the mitotic spindle, triggering robust cell cycle arrest in the G2/M phase[1][5].

  • PI3K/AKT Pathway Downregulation: Quinolinones have been shown to drastically reduce the expression of phosphorylated PI3K (p-PI3K) and p-AKT in gastric cancer models (e.g., SNU-5 and SGC-7901 cells)[6]. This signaling blockade downregulates downstream oncogenes like c-Myc and matrix metalloproteinases (MMP-2/9), simultaneously halting proliferation and metastatic migration[6].

MoA Q Quinolinone Derivative Topo Topoisomerase I/II Poisoning Q->Topo Tubulin Tubulin Colchicine Site Binding Q->Tubulin PI3K PI3K/AKT Pathway Inhibition Q->PI3K DNA DNA Double-Strand Breaks Topo->DNA Microtubule Microtubule Depolymerization Tubulin->Microtubule Myc c-Myc Downregulation PI3K->Myc Apoptosis Mitochondrial Apoptosis (Caspase 3/8/9, Bax/Bcl-2) DNA->Apoptosis Arrest Cell Cycle Arrest (G1 or G2/M) Microtubule->Arrest Myc->Apoptosis Myc->Arrest

Tri-modal signaling and structural disruption pathways of quinolinone-based anticancer agents.

Comparative Performance Data

To benchmark novel quinolinone agents, it is essential to compare their target affinity and phenotypic outcomes against established clinical standards. The table below synthesizes quantitative data for leading quinolinone derivatives against traditional alternatives.

Compound Class / AgentPrimary Target(s)Key Mechanistic OutcomeEfficacy Benchmark
Thiochromeno-quinolinone (Compound 66c) Topo I, Topo II, TubulinTriple inhibition; microtubule depolymerization.Full Topo I/II inhibition at 1–3 µM[3].
Fluoroquinolone (QNT11) Topo II, Bcl-2/BaxTopo II poisoning; mitochondrial dysfunction.Significant Caspase-3/8/9 cleavage[2].
Unsubstituted Quinolinone PI3K/AKT, c-MycG1 phase arrest; MMP-2/9 suppression.67-71% apoptosis at 8 µM (SNU-5/SGC-7901)[6].
Doxorubicin (Alternative)Topo IIDNA intercalation and Topo II poisoning.Standard clinical baseline for DNA damage.
Paclitaxel (Alternative)MicrotubulesMicrotubule stabilization (prevents depolymerization).Standard clinical baseline for G2/M arrest.
Camptothecin (Alternative)Topo ITopo I poisoning.Standard clinical baseline for Topo I assays.

Self-Validating Experimental Protocols

To rigorously confirm the polypharmacological profile of a quinolinone derivative, researchers must implement self-validating assay systems. The following protocols detail not just the steps, but the causality behind the experimental design.

Protocol A: Differentiating Topoisomerase Poisoning from Catalytic Inhibition

Causality: A standard DNA relaxation assay cannot distinguish between a catalytic inhibitor (which prevents the enzyme from binding DNA) and a topoisomerase poison (which traps the enzyme on the DNA after cleavage). To prove poisoning, a DNA cleavage assay using supercoiled plasmid DNA must be utilized. If the agent is a poison, it will produce a distinct band of linear DNA on an agarose gel.

  • Preparation: Incubate 0.5 µg of supercoiled pBR322 plasmid DNA with human Topoisomerase I or II α in reaction buffer.

  • Treatment: Add the quinolinone derivative at varying concentrations (0.1 µM to 10 µM).

  • Trapping the Complex: Add 1% SDS and Proteinase K to denature the trapped topoisomerase, leaving the cleaved DNA strands permanently broken.

  • Resolution: Run the samples on a 1% agarose gel containing ethidium bromide.

  • Self-Validation System:

    • Positive Control: Camptothecin (Topo I) and Etoposide (Topo II) to confirm the appearance of the linear DNA band.

    • Negative Control: Ethidium bromide pre-incubation to rule out false positives caused by non-specific DNA intercalation blocking enzyme access.

Protocol B: Tubulin Polymerization Dynamics Assay

Causality: Because quinolinones can bind the colchicine site, they prevent tubulin heterodimers from forming protofilaments[4]. This dynamic process is highly temperature-dependent. By using a fluorescent reporter (e.g., DAPI) that increases in quantum yield when bound to polymerized microtubules, we can track the Vmax​ of polymerization in real-time.

  • Assembly: Combine purified porcine brain tubulin (>99% pure) with GTP and the fluorescent reporter in a cold buffer (4°C) to prevent premature polymerization.

  • Dosing: Introduce the quinolinone agent.

  • Kinetic Tracking: Transfer the microplate to a fluorometer pre-warmed to 37°C. Measure fluorescence (Ex: 340 nm / Em: 460 nm) every minute for 60 minutes.

  • Self-Validation System:

    • Stabilizer Control: Paclitaxel (should drastically increase Vmax​ and final fluorescence).

    • Destabilizer Control: Colchicine (should flatten the curve, mirroring the quinolinone if it shares the same binding site).

Protocol C: PI3K/AKT Pathway and Apoptotic Profiling

Causality: To prove that observed apoptosis is a direct consequence of PI3K/AKT downregulation rather than generalized cytotoxicity, molecular profiling must link upstream kinase inhibition to downstream executioner caspases[2][6].

  • Cell Culture & Treatment: Culture target cells (e.g., SNU-5) and treat with the IC 50​ concentration of the quinolinone for 24 and 48 hours.

  • Flow Cytometry (Phenotype): Stain cells with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds flipped phosphatidylserine (early apoptosis), while PI stains DNA in membrane-compromised cells (late apoptosis).

  • Western Blotting (Mechanism): Extract total protein and probe for p-PI3K, total PI3K, p-AKT, total AKT, c-Myc, and cleaved Caspase-3/9.

  • Self-Validation System:

    • Orthogonal Control: Co-treat a parallel sample with LY294002 (a known PI3K inhibitor). If the quinolinone acts via the PI3K pathway, its Western blot signature (ratio of p-AKT to total AKT) should perfectly mirror the LY294002 control.

Workflow cluster_assays Self-Validating Experimental Systems Lead Lead Optimization (Quinolinone Scaffold) TopoAssay Plasmid Cleavage Assay (Topo Poisoning) Lead->TopoAssay TubulinAssay Fluorometric Tubulin Polymerization Lead->TubulinAssay Western Western Blot & Flow (PI3K, AKT, Caspases) Lead->Western InVivo In Vivo Xenograft Efficacy & Tox Profiling TopoAssay->InVivo TubulinAssay->InVivo Western->InVivo

Workflow for the mechanistic validation of novel quinolinone-based anticancer agents.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine National Center for Biotechnology Information (NCBI) / PMC[Link]

  • Design, synthesis, and biological evaluation of heterotetracyclic quinolinone derivatives as anticancer agents targeting topoisomerases ResearchGate[Link]

  • Quinolinone inhibits proliferation of gastric cancer cells and induces their apoptosis via down-regulation of the expression of PI3K/AKT African Journals Online (AJOL)[Link]

  • Recent Advances in Quinolone based Derivatives as Potential Anticancer Agents ResearchGate[Link]

  • Molecular Hybrids Targeting Tubulin Polymerization Encyclopedia.pub[Link]

  • Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets National Center for Biotechnology Information (NCBI) / PMC[Link]

Sources

Validation

Efficacy Comparison Guide: Synthesized Quinolinones vs. Known Topoisomerase I Inhibitors

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and Self-Validating Experimental Protocols Executive Summary & Mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and Self-Validating Experimental Protocols

Executive Summary & Mechanistic Rationale

For decades, Camptothecin (CPT) and its FDA-approved derivatives (Topotecan, Irinotecan) have served as the gold standard for Topoisomerase I (Top1) inhibition in oncology. However, their clinical efficacy is frequently compromised by a critical structural flaw: the α-hydroxy-δ-lactone ring (E-ring) is highly unstable in human plasma (pH 7.4), rapidly hydrolyzing into an inactive and potentially toxic carboxylate form. Furthermore, CPT derivatives are highly susceptible to efflux by ABC transporters (e.g., ABCG2/BCRP).

As a Senior Application Scientist, I have observed a significant paradigm shift toward synthesized quinolinones and their derivatives (such as dibenzo[c,h][1,6]naphthyridines and heterotetracyclic quinolinones). By replacing the fragile lactone ring with a stable nitrogen-containing heterocyclic core, quinolinones maintain the necessary planarity to intercalate into the DNA-Top1 cleavage complex (Top1cc) without undergoing plasma hydrolysis[1]. Recent scaffold modifications have not only improved pharmacokinetic stability but also introduced multi-target capabilities—such as dual Top1/Top2 inhibition—that actively overcome traditional resistance mechanisms[2].

Structural & Mechanistic Pathway

Top1 relieves torsional strain during DNA replication by creating transient single-strand breaks. Inhibitors act as "interfacial poisons," binding to the Top1-DNA cleavage complex (Top1cc) and preventing DNA religation. When the replication fork collides with this trapped complex, lethal double-strand breaks (DSBs) occur, triggering apoptosis.

Synthesized quinolinones differentiate themselves by forming highly stable ternary complexes and, in some cases, altering the site selectivity of DNA cleavage compared to classical indenoisoquinolines and camptothecins[3].

Top1_Mechanism Top1 Topoisomerase I (Relieves DNA Torsion) Top1cc Top1-DNA Cleavage Complex (Top1cc) Top1->Top1cc DNA Supercoiled DNA DNA->Top1cc Cleavage Fork Replication Fork Collision (S-Phase) Top1cc->Fork DNA Replication CPT Camptothecin (CPT) (Reversible, Unstable Lactone) CPT->Top1cc Traps Complex Quin Synthesized Quinolinones (Stable Scaffold, Multi-Target) Quin->Top1cc Traps Complex DSB Double-Strand Breaks (DSBs) Fork->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Top1 inhibition mechanism comparing CPT and quinolinones leading to apoptosis.

Quantitative Efficacy Comparison

The following table synthesizes the in vitro and in vivo efficacy data of prominent synthesized quinolinones against classical Top1 inhibitors. Data highlights the shift from single-target, unstable molecules to multi-target, highly stable scaffolds.

Compound Class / NameTarget ProfileIC50 / EfficacyTop1 InhibitionKey Mechanistic Advantage
Camptothecin (CPT) Top1 specific~0.5 - 1.2 µM60.05%[2]Gold standard benchmark; severely limited by lactone hydrolysis.
Topotecan Top1 specific~1.5 µM71.09%[2]FDA-approved; highly susceptible to ABC transporter efflux.
Quinolinone 3j Top1 / Top2β4.5 - 7.3 µM (A549)56.72%[2]Dual inhibition; induces intrinsic/extrinsic apoptosis and overcomes lactone instability[2].
Compound 26 (Quinolone) Top1 specific~2.1 µM (HT-29)>80%Induces DNA strand breaks; strong in vivo HT-29 tumor suppression[1].
Thio-evodiamine 66c Top1 / Top2 / Tubulin< 1.0 µMHighFirst-in-class triple inhibitor; excellent in vivo tolerability and low toxicity[2].
Quinolinone 77 Top1 specificSub-micromolarHighAccelerates DNA strand breaks without altering cell cycle populations; inhibits HT-29 xenografts[4].

Self-Validating Experimental Methodologies

To objectively evaluate synthesized quinolinones against CPT, laboratories must employ self-validating assay systems. The workflow below outlines the critical path from cell-free validation to in vivo efficacy.

Workflow Step1 Compound Synthesis (Quinolinone Scaffold) Step2 Cell-Free Assay (Top1 Relaxation) Step1->Step2 Step3 In Vitro Cytotoxicity (A549, HT-29 Cells) Step2->Step3 Step4 Mechanistic Profiling (Flow Cytometry) Step3->Step4 Step5 In Vivo Efficacy (Tumor Xenografts) Step4->Step5

Caption: Step-by-step experimental workflow for evaluating synthesized quinolinones.

Protocol A: Topoisomerase I-Mediated DNA Relaxation Assay

Causality & Validation: We utilize supercoiled pBR322 plasmid DNA because its tightly wound topology allows for clear electrophoretic separation from its relaxed form. The inclusion of Proteinase K is non-negotiable; it digests the Top1 enzyme covalently bound to the DNA. Without it, the DNA-protein complex remains trapped in the gel well, falsely mimicking inhibition.

  • Self-Validating Controls:

    • Lane 1 (Negative Control): DNA only (verifies plasmid integrity).

    • Lane 2 (Positive Control): DNA + Top1 (verifies baseline enzyme activity; complete relaxation).

    • Lane 3 (Reference Standard): DNA + Top1 + CPT (verifies assay sensitivity to known inhibitors).

Step-by-Step Execution:

  • Reaction Assembly: In a 20 µL volume, combine 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/mL BSA.

  • Substrate Addition: Add 0.5 µg of supercoiled pBR322 DNA.

  • Inhibitor Dosing: Introduce synthesized quinolinones or CPT at titrated concentrations (e.g., 0.1, 1, 10, 50 µM).

  • Enzymatic Cleavage: Add 1 Unit of recombinant human Topoisomerase I and incubate at 37°C for 30 minutes.

  • Termination & Digestion: Halt the reaction with 2 µL of 10% SDS. Add 2.5 µg/mL Proteinase K and incubate for 15 minutes at 50°C.

  • Resolution: Separate products via electrophoresis on a 1% agarose gel in 1x TAE buffer. Stain with ethidium bromide and quantify the supercoiled vs. relaxed DNA bands using densitometry.

Protocol B: In Vitro Cytotoxicity & Cell Cycle Profiling

Causality & Validation: Top1 inhibitors specifically cause DNA damage during the S-phase of replication, forcing the cell to arrest in the G2/M phase to attempt DNA repair. By coupling an MTT viability assay with Propidium Iodide (PI) flow cytometry, we validate that the quinolinone is acting via the intended Top1 mechanism (G2/M arrest) rather than causing non-specific necrotic toxicity[2].

Step-by-Step Execution:

  • Cell Seeding: Seed target cells (e.g., A549 lung carcinoma, HT-29 colorectal) at 5×10³ cells/well in 96-well plates. Allow 24 hours for adherence.

  • Treatment: Expose cells to quinolinones and Topotecan (reference) at varying concentrations for 48 hours.

  • Viability (MTT): Add MTT reagent (5 mg/mL). After 4 hours, dissolve formazan crystals in DMSO and read absorbance at 570 nm to calculate the IC50.

  • Cell Cycle Analysis: Harvest treated cells, fix in cold 70% ethanol overnight, and stain with PI/RNase A solution. Analyze via flow cytometry to quantify the percentage of cells trapped in the G2/M phase.

Expert Insights: Overcoming Resistance & Toxicity

The transition from camptothecins to quinolinones is not merely an exercise in structural chemistry; it is a strategic maneuver to bypass clinical resistance.

  • Efflux Pump Evasion: Classical Top1 inhibitors are heavily pumped out of cancer cells by ABCG2. The bulky, lipophilic nature of heterotetracyclic quinolinones alters their interaction with these efflux pumps, maintaining high intracellular concentrations.

  • Multi-Target Synergy: Compounds like 3-chloro-10-hydroxyl thio-evodiamine (66c) achieve "first-in-class" status by simultaneously inhibiting Top1, Top2, and tubulin[2]. This triple-threat mechanism prevents the cancer cell from relying on compensatory pathways (e.g., upregulating Top2 when Top1 is blocked).

  • In Vivo Translation: In HT-29 colorectal tumor xenograft models, quinolone derivative 26 demonstrated profound tumor suppression with a wider therapeutic index than Irinotecan, proving that the stable scaffold translates directly to lower systemic toxicity[1][4].

References

  • Lee, J.-F., et al. "Design, synthesis, and biological evaluation of heterotetracyclic quinolinone derivatives as anticancer agents targeting topoisomerases." European Journal of Medicinal Chemistry, February 2020.
  • "Investigational DNA topoisomerase I inhibitors for colorectal cancer: preclinical and early phase developments." Taylor & Francis, August 2025.
  • "Discovery of a Novel Series of Quinolone and Naphthyridine Derivatives as Potential Topoisomerase I Inhibitors by Scaffold Modification.
  • Kiselev, E., et al. "Design, Synthesis, and Evaluation of Dibenzo[c,h][1,6]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents.

Sources

Comparative

Purity Validation of Synthesized 4-Chloro-6-methoxyquinolin-2(1H)-one: A Comparative HPLC Method Guide

The synthesis of highly specific heterocyclic intermediates, such as 4-Chloro-6-methoxyquinolin-2(1H)-one, is a critical foundational step in the development of targeted therapeutics (e.g., kinase inhibitors). However, v...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly specific heterocyclic intermediates, such as 4-Chloro-6-methoxyquinolin-2(1H)-one, is a critical foundational step in the development of targeted therapeutics (e.g., kinase inhibitors). However, validating the purity of this intermediate presents unique analytical challenges. This guide objectively compares standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) against an orthogonal Biphenyl-based method, providing researchers with a self-validating protocol to ensure API integrity.

Chemical Context & Mechanistic Rationale

The Synthetic Challenge

The synthesis of 4-Chloro-6-methoxyquinolin-2(1H)-one typically involves the selective chlorination of 4-hydroxy-6-methoxyquinolin-2(1H)-one using reagents like phosphorus oxychloride ( POCl3​ ). While highly directed, this reaction frequently generates structurally similar impurities that are notoriously difficult to separate, including unreacted starting material and over-chlorinated byproducts (e.g., 2,4-dichloro-6-methoxyquinoline).

Synthesis SM 4-Hydroxy-6-methoxy quinolin-2(1H)-one Target 4-Chloro-6-methoxy quinolin-2(1H)-one SM->Target Selective Reaction Imp1 2,4-Dichloro-6-methoxy quinoline SM->Imp1 Over-reaction Reagent POCl3 (Chlorination) Reagent->Target

Fig 1: Synthetic pathway and common impurities of 4-Chloro-6-methoxyquinolin-2(1H)-one.

Causality in Chromatographic Separation

Quinolin-2(1H)-ones exhibit lactam-lactim tautomerism. In neutral aqueous solutions, the dynamic equilibrium between the amide (lactam) and enol (lactim) forms causes severe peak broadening and splitting. To establish a self-validating and robust protocol, the mobile phase pH must be strictly controlled. By utilizing 0.1% Trifluoroacetic acid (TFA) to maintain a pH of ~2.0, the molecule is locked into a single protonation state, ensuring [1].

Furthermore, standard C18 columns rely entirely on dispersive (hydrophobic) interactions. While sufficient for separating the hydroxyl precursor from the chloro-product, C18 often fails to resolve the target from the 2,4-dichloro impurity due to nearly identical partition coefficients. Conversely, Biphenyl stationary phases offer orthogonal selectivity via π−π and dipole-dipole interactions, making them vastly superior for [2].

Methodological Comparison: C18 vs. Biphenyl

To objectively evaluate performance, we compare two distinct column chemistries under identical gradient conditions.

  • Method A (Baseline): Standard C18 Column (Hydrophobic retention).

  • Method B (Optimized): Biphenyl Column ( π−π and enhanced polarizability).

HPLCLogic Start Sample: 4-Chloro-6-methoxyquinolin-2(1H)-one Check Halogenated regioisomers present? Start->Check C18 Method A: C18 Column (Hydrophobic) Check->C18 No Biph Method B: Biphenyl Column (π-π Interactions) Check->Biph Yes ResC18 Co-elution Risk (Rs < 1.5) C18->ResC18 ResBiph Baseline Resolution (Rs > 2.0) Biph->ResBiph

Fig 2: Decision logic for selecting the optimal HPLC stationary phase based on impurity profile.

Quantitative Data Comparison

The following table summarizes the experimental validation data for a spiked mixture containing the target API and its two primary synthetic impurities.

Analyte / ImpurityMethod A (C18) Retention TimeMethod A Resolution ( Rs​ )Method B (Biphenyl) Retention TimeMethod B Resolution ( Rs​ )Peak Tailing ( Tf​ ) Method B
4-Hydroxy-precursor 6.45 minN/A7.10 minN/A1.12
4-Chloro-target 11.20 min8.512.85 min11.41.05
2,4-Dichloro-impurity 11.85 min1.2 (Co-elution) 14.60 min3.8 (Baseline) 1.08

Analysis: Method A fails system suitability criteria ( Rs​<2.0 ) for separating the target from the over-chlorinated impurity. Method B achieves baseline resolution ( Rs​=3.8 ) due to the Biphenyl column's superior interaction with the highly polarizable chlorine atoms.

Experimental Protocols

System Suitability & Self-Validation Criteria

Before analyzing a synthesized batch, the system must pass the following self-validating checks:

  • Resolution ( Rs​ ): > 2.0 between 4-Chloro-6-methoxyquinolin-2(1H)-one and the 2,4-dichloro impurity.

  • Tailing Factor ( Tf​ ): 1.5 for the main peak.

  • Precision: %RSD of the main peak area over 5 replicate injections must be 2.0%.

Step-by-Step HPLC Workflow

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of the synthesized 4-Chloro-6-methoxyquinolin-2(1H)-one.

  • Dissolve in 10 mL of Acetonitrile:Water (50:50, v/v) to yield a 1 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to a working concentration of 100 µg/mL using the same diluent.

  • Filter the solution through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade Water (0.1% v/v). Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v). Mix thoroughly and degas.

Step 3: Instrument Setup

  • Column: Biphenyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Detection: UV at 254 nm, which is optimal for the [3].

  • Injection Volume: 10 µL.

Step 4: Gradient Program

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

  • 2.0 - 15.0 min: Linear ramp from 10% B to 90% B

  • 15.0 - 18.0 min: 90% B (Column wash)

  • 18.0 - 18.1 min: Return to 10% B

  • 18.1 - 25.0 min: Re-equilibration at 10% B

Conclusion

For the purity validation of 4-Chloro-6-methoxyquinolin-2(1H)-one, standard C18 columns present a high risk of co-elution with halogenated synthetic byproducts. By switching to a Biphenyl stationary phase and utilizing a highly acidic mobile phase to suppress lactam-lactim tautomerization, researchers can achieve a robust, self-validating analytical method that guarantees baseline resolution and precise API quantification.

References

  • Christodoulou, E. A., Samanidou, V. F., & Papadoyannis, I. N. (2007). Development and validation of an HPLC confirmatory method for residue analysis of ten quinolones in tissues of various food-producing animals, according to the European Union Decision 2002/657/EC. Journal of Separation Science. Available at:[Link]

  • Olsson, J. C., et al. (1990). Efficient method for the isolation by HPLC, of a major metabolite of the carcinogen 2-amino-3-methylimidazo [4,5-f]quinoline (IQ), the 5-hydroxy derivative. Cancer Letters. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-Chloro-6-methoxyquinolin-2(1H)-one

As a senior application scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its responsible disposal. Handling novel or specialized compounds like 4-Chloro-6-methoxyq...

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Author: BenchChem Technical Support Team. Date: April 2026

As a senior application scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its responsible disposal. Handling novel or specialized compounds like 4-Chloro-6-methoxyquinolin-2(1H)-one requires more than just following a generic checklist; it demands a deep understanding of the compound's nature and the principles of chemical safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this halogenated quinolinone derivative, ensuring the safety of laboratory personnel and environmental integrity. The procedures outlined here are designed to be a self-validating system, grounded in established safety standards and chemical causality.

Hazard Identification & Risk Assessment: The "Why" Behind the Protocol

Proper disposal begins with a thorough understanding of the risks. 4-Chloro-6-methoxyquinolin-2(1H)-one is a halogenated heterocyclic compound. Its chemical structure dictates its hazard profile and, consequently, its disposal route. The presence of a chlorine atom is the most critical factor, classifying it as a halogenated organic waste .[1][2] This classification is paramount because co-mingling halogenated and non-halogenated waste streams unnecessarily complicates and increases the cost of disposal, as they require different treatment methods.[2]

Safety data sheets for structurally similar compounds consistently indicate several hazards.[3][4] This information forms the basis of our risk assessment and dictates the necessary precautions.

Table 1: Key Properties and Hazard Classifications

Property Value / Description Reference
Chemical Name 4-Chloro-6-methoxyquinolin-2(1H)-one N/A
CAS Number 205448-31-3 (for similar 7-ol variant) [5]
Molecular Formula C₁₀H₈ClNO₂ [5]
GHS Hazard Codes (Anticipated) H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled); H315 (Causes skin irritation); H319 (Causes serious eye irritation); H335 (May cause respiratory irritation) [3]

| Primary Waste Category | Halogenated Organic Hazardous Waste |[1][2][6] |

Discharge into the environment must be strictly avoided to prevent harm to aquatic life and ecosystems.[4][7][8] Therefore, disposal down the drain is never an option.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound at any stage, including for disposal, the following PPE is mandatory to mitigate the risks of exposure.[9]

  • Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7][8][10] This protects against accidental splashes or fine dust particles causing serious eye irritation.

  • Hand Protection: Use chemical-impermeable gloves, such as nitrile rubber. Gloves must be inspected for integrity before use.[4][7][11] Always use proper glove removal technique to avoid skin contact with the glove's outer surface.[11]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, wear impervious clothing to prevent skin contact.[3][7]

  • Respiratory Protection: All handling and disposal procedures should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]

Waste Segregation: The Most Critical Logistical Step

The principle of waste segregation is fundamental to safe and compliant laboratory practice. The causality is clear: halogenated organic compounds, when incinerated, produce acidic gases (like hydrogen chloride) that require specialized scrubbers in the disposal facility.[12] Mixing them with non-halogenated solvents contaminates the entire waste stream, forcing the entire volume to be treated by the more complex and expensive method.

Actionable Segregation Protocol:

  • Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste." [1][13]

  • Never mix 4-Chloro-6-methoxyquinolin-2(1H)-one or its solutions with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[2]

  • Keep this waste stream separate from other incompatible waste types, including:

    • Acids

    • Bases

    • Oxidizers

    • Aqueous solutions of toxic chemicals

Step-by-Step Disposal Protocol

This protocol covers the disposal of the neat compound, contaminated labware, and empty containers.

Preparing the Hazardous Waste Container
  • Select the Right Container: Use a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a tightly fitting screw cap.[13]

  • Label Correctly: Before adding any waste, affix a hazardous waste label. Fill it out completely, including:

    • The words "Hazardous Waste"[1]

    • The full, unabbreviated chemical name: "4-Chloro-6-methoxyquinolin-2(1H)-one"[1]

    • The date the first drop of waste is added.

  • Location: Store the waste container in a designated satellite accumulation area, typically within the fume hood where the waste is generated. The container must remain closed at all times except when waste is being actively added.[1]

Disposing of Unused/Neat Compound
  • Working within a fume hood, carefully transfer the solid 4-Chloro-6-methoxyquinolin-2(1H)-one from its original container into the designated "Halogenated Organic Waste" container.

  • Use a powder funnel to avoid spillage.

  • Ensure the container is securely closed after the transfer.

Disposing of Contaminated Labware
  • Solid Items: Items like contaminated weighing paper, gloves, or pipette tips should be placed in a sealed, labeled plastic bag and then into the solid hazardous waste container.

  • Glassware: Glassware (e.g., beakers, flasks) must be decontaminated before being washed for reuse or disposed of as clean lab glass.

    • Rinse the glassware three times with a small amount of a suitable organic solvent (e.g., acetone).

    • Crucially, this rinsate is now hazardous waste. Collect all rinsate in your "Halogenated Organic Waste" container.[13]

Decontaminating and Disposing of the Original Empty Container
  • An "empty" container that held this compound is not truly empty and must be treated as hazardous waste until decontaminated.

  • Perform a triple rinse as described above: Add a small amount of a suitable solvent, close and shake the container, and empty the rinsate into the "Halogenated Organic Waste" container. Repeat this process two more times.[13]

  • After the triple rinse, the original label on the container should be fully defaced or removed.

  • The decontaminated container can now be disposed of in the appropriate solid waste stream (e.g., lab glass disposal box).

Emergency Procedures: Spill Management

Accidents happen. A clear, pre-defined plan is essential for a safe response.

  • Alert Personnel: Immediately alert others in the vicinity.[3]

  • Evacuate: If the spill is large or ventilation is poor, evacuate the immediate area.[7][8]

  • Don PPE: Before addressing the spill, don the full, appropriate PPE as described in Section 2.

  • Containment: Prevent the spilled material from entering drains or waterways.[3][4][7]

  • Clean-up:

    • For a dry spill , carefully sweep or shovel the material to avoid generating dust.[3] Use a spark-proof scoop.[4][8]

    • Place the collected material into a clean, dry, sealable container.[3] Label it clearly as "Spill Debris: 4-Chloro-6-methoxyquinolin-2(1H)-one".

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and treat the cloth and any cleaning materials as hazardous waste.

  • Final Disposal: Arrange for the sealed spill debris container to be collected by your institution's Environmental Health & Safety (EHS) office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Chloro-6-methoxyquinolin-2(1H)-one and associated waste.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_action Phase 2: Segregation & Collection cluster_final Phase 3: Final Disposal Pathway start Start: Waste Generation (e.g., Unused chemical, contaminated item) assess Step 1: Hazard Assessment Is the compound halogenated? start->assess ppe Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Step 3: Segregation Decision ppe->segregate hwc Step 4a: Place in 'Halogenated Organic Waste' Container segregate->hwc Yes nhwc Place in 'Non-Halogenated' Waste Container segregate->nhwc No storage Step 5: Secure Storage in Satellite Accumulation Area hwc->storage pickup Step 6: Schedule Pickup by Environmental Health & Safety (EHS) storage->pickup end Final Disposal: High-Temperature Incineration at a licensed facility pickup->end

Caption: Disposal workflow for 4-Chloro-6-methoxyquinolin-2(1H)-one.

References

  • 4-Chloro-2-methoxy-6-methylquinoline SDS, 123637-52-5 Safety Data Sheets. ECHEMI. Link

  • 4-Chloro-6-methoxyquinolin-7-ol Safety Data Sheet. (July 07, 2023). Apollo Scientific. Link

  • SAFETY DATA SHEET - 2-Chloro-6,7-dimethoxyquinazolin-4-amine. (September 22, 2009). ThermoFisher Scientific. Link

  • SAFETY DATA SHEETS - 2-Chloro-6-methylquinoline-3-carbaldehyde. CATO PURECHEM. Link

  • SAFETY DATA SHEET - Chloroquine diphosphate salt. (November 06, 2025). Sigma-Aldrich. Link

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Link

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency (EPA). Link

  • SAFETY DATA SHEET - 4-Chloroquinoline. (September 22, 2023). Fisher Scientific. Link

  • Hazardous Waste (Control of Export, Import and Transit) Act (Amendment of Schedule) Regulations 2019. Singapore Statutes Online. Link

  • 7.2 Organic Solvents | Environment, Health and Safety. University of Maryland, Baltimore. Link

  • 4-Chloro-6-methoxyquinolin-7-ol. PubChem, National Center for Biotechnology Information. Link

  • SAFETY DATA SHEET - 4-Chloro-7-nitrobenzofurazan. (November 18, 2025). Sigma-Aldrich. Link

  • Safety Data Sheet - 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline. (March 14, 2026). TargetMol. Link

  • SAFETY DATA SHEET - 4-Chloro-8-methoxy-2-methylquinoline. (October 16, 2025). ThermoFisher Scientific. Link

  • 4-Chloro-6-methoxy-2-methylquinoline Safety Information. Sigma-Aldrich. Link

  • Chemical Waste Disposal Guidelines. Department of Chemistry, University of Massachusetts Amherst. Link

  • SAFETY DATA SHEET - 6-Methoxyquinoline. (December 01, 2010). Acros Organics. Link

Sources

Handling

Comprehensive Safety and Handling Guide for 4-Chloro-6-methoxyquinolin-2(1H)-one

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a mechanistic interaction between the compound, the environment, and the operator. 4-Chloro-6-methoxyquinolin-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a mechanistic interaction between the compound, the environment, and the operator. 4-Chloro-6-methoxyquinolin-2(1H)-one (CAS: 1029773-70-3) is a highly specialized halogenated heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced therapeutics[1][2].

Because specific, exhaustive toxicological data for proprietary intermediates can be limited, we must apply strict Structural Activity Relationship (SAR) principles to assess its hazards and design a foolproof handling protocol. This guide provides the causality behind our safety choices, ensuring that every procedure is a self-validating system.

Mechanistic Hazard Assessment (The "Why")

Before selecting Personal Protective Equipment (PPE), we must understand the chemical behavior of the molecule:

  • Electrophilic Reactivity (Sensitization Risk): The chlorine atom at the C4 position of the quinolinone ring is susceptible to nucleophilic aromatic substitution ( SN​Ar ). In biological systems, this means the compound can potentially react with nucleophilic residues (e.g., thiols in cysteine) on skin proteins, acting as a sensitizer or irritant.

  • Lipophilicity & Carrier Solvents (Absorption Risk): The methoxy group and the aromatic core render this compound highly lipophilic. While the dry powder struggles to cross the stratum corneum on its own, dissolving this compound in polar aprotic solvents (like DMSO or DMF) creates a high-risk scenario. The solvent acts as a carrier, rapidly transporting the dissolved hazardous solute through the skin barrier.

  • Particulate Aerosolization (Inhalation Risk): As a dry powder, the primary acute risk is inhalation. Fine particulates can easily aerosolize, causing respiratory tract irritation (STOT SE 3).

Personal Protective Equipment (PPE) Matrix

Under, a formal hazard assessment is required to select appropriate PPE[3][4]. Based on the mechanistic risks outlined above, the following PPE is mandatory for handling this compound.

PPE CategorySpecificationMechanistic Justification & Self-Validation
Hand Protection Double-gloved Nitrile (min 4 mil thickness)Nitrile provides an excellent barrier against dry powders. Validation: Before donning, inflate gloves to check for pinhole leaks. A compromised glove in the presence of DMSO acts as an occlusive dressing, trapping the solvent against the skin.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against fine powder aerosolization and liquid splashes during solvent addition. Standard safety glasses are insufficient due to the lack of a facial seal[4].
Body Protection Flame-Resistant (FR) Lab Coat & Long PantsPrevents particulate accumulation on personal clothing. The FR rating is critical if the compound is being used in subsequent reactions involving flammable solvents.
Respiratory N95 / P100 RespiratorRequired only if handling outside a fume hood (e.g., during a spill cleanup) to prevent inhalation of aerosolized electrophilic dust.
Operational Workflow: Step-by-Step Methodology

Do not assume your safety equipment is functioning; verify it. This protocol ensures containment from the moment the reagent bottle is opened.

Step 1: Environmental Verification Before opening the container, verify the chemical fume hood flow rate. A face velocity of 80–100 feet per minute (fpm) is the standard required to ensure complete containment of aerosolized powders, as outlined in[5]. Check the digital monitor or use a Kimwipe to visually confirm inward airflow.

Step 2: Static Mitigation Halogenated powders often carry static charges, causing them to "jump" from spatulas, leading to external contamination.

  • Action: Use an anti-static gun (ionizer) on the disposable weighing boat before dispensing. Use grounded, stainless-steel spatulas rather than plastic.

Step 3: Weighing and Dispensing

  • Tare the anti-static weigh boat.

  • Dispense the required mass of 4-Chloro-6-methoxyquinolin-2(1H)-one smoothly to avoid dust generation.

  • Critical Causality: Transfer the solid into the reaction vessel before adding any carrier solvents (DMSO/DMF). Adding powder to a solvent risks splashing a highly skin-penetrable solution back onto the operator.

Step 4: Closed-System Setup Once the solvent is added, immediately seal the vessel (e.g., using a septum). If the synthetic route requires purging with inert gas (Nitrogen/Argon), ensure the exhaust needle is vented directly toward the back baffle of the fume hood.

Spill Response & Disposal Plan

In the event of a breach in containment, follow this structured response to mitigate exposure.

Solid Spill (Powder) Protocol:

  • Do not sweep: Sweeping mechanically aerosolizes the electrophilic powder.

  • Suppress: Cover the spill with damp paper towels (using water or a mild surfactant) to suppress dust generation.

  • Collect: Carefully scoop the wet towels and powder into a rigid hazardous waste container using a dustpan.

  • Decontaminate: Wipe the affected area with a solvent that readily dissolves the compound (e.g., acetone or ethanol) to pick up microscopic residues, followed by a final wash with soap and water[5].

Disposal Logistics: 4-Chloro-6-methoxyquinolin-2(1H)-one and all contaminated debris (gloves, weigh boats, paper towels) must be treated as hazardous chemical waste.

  • Do not wash residues down the sink.

  • Collect in clearly labeled, sealable, secondary-contained waste jugs.

  • Final disposal must be executed via high-temperature incineration managed by a certified environmental waste contractor, adhering to local and federal EPA regulations[5].

Workflow Visualization

G Start 1. Hazard Assessment (Review SDS & SAR Data) PPE 2. Don PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood 3. Fume Hood Transfer (Verify 80-100 fpm Flow) PPE->Hood Weigh 4. Weighing & Dispensing (Anti-static Mitigation) Hood->Weigh React 5. Reaction Setup (Closed System) Weigh->React Decon 6. Decontamination (Solvent Wipe -> Soap) React->Decon Waste 7. Hazardous Waste (Incineration Route) Decon->Waste

Figure 1: Standard operating workflow for handling 4-Chloro-6-methoxyquinolin-2(1H)-one safely.

References
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor.[Link]

Sources

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